5-broMo-4-chlorothiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-4-chlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAAIEHVVGYWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586279 | |
| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-69-9 | |
| Record name | 5-Bromo-4-chloro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123418-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-chlorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS No. 123418-69-9) is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its substituted thiophene ring structure makes it a valuable intermediate for the synthesis of novel bioactive molecules and functional organic materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic workflow.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from experimental sources for analogous compounds, certain values for the target compound are predicted and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClO₂S | Echemi[1] |
| Molecular Weight | 241.49 g/mol | Echemi[1] |
| Melting Point | >200 °C (for isomer 4-bromo-5-chlorothiophene-2-carboxylic acid) | ChemicalBook |
| Boiling Point | 348.0 ± 42.0 °C (Predicted) | Echemi[1] |
| Density | 2.019 ± 0.06 g/cm³ (Predicted) | Echemi[1] |
| Flash Point | 164.3 ± 27.9 °C (Predicted) | Echemi[1] |
| Solubility | No experimental data available. Expected to be soluble in polar organic solvents. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting temperature.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Solubility Determination
Understanding the solubility of a compound is essential for its application in solution-based reactions, formulations, and biological assays.
Apparatus:
-
Vials or test tubes with closures
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
Procedure (Qualitative):
-
Add approximately 1-5 mg of this compound to a series of vials.
-
To each vial, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Agitate the vials vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
Synthesis Workflow
A plausible synthetic route for this compound involves the bromination of a suitable precursor, such as 4-chlorothiophene-2-carboxylic acid. The following workflow is based on established methodologies for the halogenation of thiophene derivatives.
Caption: A proposed workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of this compound. However, halogenated thiophene derivatives, in general, are known to exhibit a range of biological activities. The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. Further research, including in vitro and in vivo studies, is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a compound of interest for further research and development in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its physical properties and a framework for its experimental characterization and synthesis. The provided protocols and data serve as a valuable resource for scientists and researchers working with this and related halogenated thiophene derivatives. Future studies are warranted to fully characterize its physical and biological properties.
References
5-bromo-4-chlorothiophene-2-carboxylic acid chemical structure and IUPAC name
This technical guide provides a comprehensive overview of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound relevant to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical identity, physicochemical properties, and a representative synthesis protocol for a closely related isomer, offering insights into its chemical behavior and potential applications.
Compound Identity and Chemical Structure
This compound is a disubstituted thiophene derivative. The thiophene ring is functionalized with a carboxylic acid group at the C2 position, a chlorine atom at the C4 position, and a bromine atom at the C5 position.
-
IUPAC Name: this compound
-
Synonyms: 5-Bromo-4-chloro-2-thiophenecarboxylic acid[1]
Chemical Structure:
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 241.49 g/mol | [1][4] |
| Exact Mass | 241.49 Da | [1] |
| Density (Predicted) | 2.019 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 348.0 ± 42.0 °C | [1] |
| Flash Point (Predicted) | 164.3 ± 27.9 °C | [1] |
| XLogP3 | 3.1 | [1] |
| Polar Surface Area (PSA) | 65.5 Ų | [1] |
| Refractive Index (Predicted) | 1.660 | [1] |
| InChIKey | KDAAIEHVVGYWRT-UHFFFAOYSA-N | [1][3] |
Experimental Protocols: Representative Synthesis
While specific synthesis protocols for this compound are not extensively detailed in publicly available literature, a method for the closely related isomer, 4-bromo-5-chlorothiophene-2-carboxylic acid , provides a valuable reference for a plausible synthetic route. This procedure involves the electrophilic bromination of a thiophene precursor.
Synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid from 5-chlorothiophene-2-carboxylic acid [4]
This reaction demonstrates the direct bromination of a pre-functionalized thiophene ring.
-
Starting Material: 5-chlorothiophene-2-carboxylic acid (2 g, 12.3 mmol)
-
Reagents:
-
Bromine (1.268 mL total, 24.6 mmol)
-
Ferric chloride (798 mg total, 5.0 mmol)
-
Acetic acid (27.5 mL total)
-
-
Procedure:
-
A solution of 5-chloro-2-thiophenecarboxylic acid and ferric chloride (399 mg, 2.50 mmol) is prepared in acetic acid (25 mL) at 25 °C.
-
A solution of bromine (634 μL, 12.3 mmol) in acetic acid (2.5 mL) is added slowly and dropwise to the reaction mixture.
-
The mixture is then heated to reflux.
-
During reflux, additional portions of bromine (634 μL, 12.3 mmol) and ferric chloride (399 mg, 2.50 mmol) are added.
-
After the reaction continues for a total of 7 days, the solution is cooled and poured into ice water.
-
The resulting precipitate is filtered and washed with cold water to yield the final product, 4-bromo-5-chlorothiophene-2-carboxylic acid.
-
-
Yield: Quantitative (3 g).
-
Analysis: The product can be analyzed by liquid chromatography-mass spectrometry (LC-MS) to confirm its identity.
This protocol highlights a general strategy for the halogenation of thiophene carboxylic acids, which could be adapted by medicinal and synthetic chemists for the preparation of various substituted thiophene compounds.
Logical and Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-bromo-5-chlorothiophene-2-carboxylic acid, as detailed in the protocol above.
References
Spectroscopic and Synthetic Landscape of 5-bromo-4-chlorothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral data from the closely related and well-characterized compound, 5-bromothiophene-2-carboxylic acid, to predict and interpret its spectroscopic properties. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.
Predicted Spectral Data
The following tables summarize the predicted and observed spectral data for this compound and its close analog, 5-bromothiophene-2-carboxylic acid. This data serves as a crucial reference for the identification and characterization of the title compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound (Predicted) | CDCl₃ | ~7.8-8.0 | s | - | H-3 |
| 5-bromothiophene-2-carboxylic acid[1][2] | CDCl₃ | 7.63[2] | d | 4.0[2] | H-3 |
| 7.11[2] | d | 4.0[2] | H-4 | ||
| 10.87 (br s, D₂O exchangeable)[2] | br s | - | COOH |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | CDCl₃ | ~165-170 | C=O |
| ~140-145 | C-2 | ||
| ~130-135 | C-3 | ||
| ~125-130 | C-4 | ||
| ~115-120 | C-5 | ||
| 5-bromothiophene-2-carboxylic acid | - | Data not readily available in searched sources. | - |
Table 3: Predicted IR Absorption Bands for this compound and Key Absorptions for Carboxylic Acids and Thiophenes
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Predicted for this compound (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad)[3] | 3300-2500 (broad) |
| C=O (Carboxylic acid) | Stretching | 1760-1690[3] | 1710-1680 |
| C-O (Carboxylic acid) | Stretching | 1320-1210[3] | 1300-1200 |
| C-H (Aromatic) | Stretching | 3100-3000[3] | ~3100 |
| C=C (Thiophene ring) | Stretching | 1600-1400[3] | 1550-1400 |
| C-S (Thiophene ring) | Stretching | 800-600 | 800-600 |
| C-Cl | Stretching | 800-600 | 750-700 |
| C-Br | Stretching | 600-500 | 650-550 |
Table 4: Predicted Mass Spectrometry Data for this compound and Observed Data for 5-bromothiophene-2-carboxylic acid
| Compound | Ionization Mode | [M]⁺ (m/z) | [M+2]⁺ (m/z) | [M+4]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | EI | 239.8, 241.8, 243.8 | 241.8, 243.8 | 243.8 | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 5-bromothiophene-2-carboxylic acid[4][5] | EI | 206, 208[4][5] | 208[4][5] | - | 191, 189 ([M-OH]⁺), 163, 161 ([M-COOH]⁺)[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for thiophene carboxylic acids and should be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration may need to be adjusted to achieve optimal signal-to-noise ratio.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be varied (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation patterns.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also contribute to the isotopic pattern, resulting in M, M+2, and M+4 peaks for a molecule containing both bromine and chlorine.[6]
Visualizations
The following diagrams illustrate the proposed synthesis and analytical workflow for this compound.
References
- 1. rsc.org [rsc.org]
- 2. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 5. 5-Bromo-2-thiophenecarboxylic acid(7311-63-9) MS spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid from 2-chlorothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated thiophene derivative of interest in medicinal chemistry and materials science, starting from the readily available precursor, 2-chlorothiophene. The synthesis involves a multi-step process encompassing carboxylation and regioselective bromination. This document provides detailed experimental protocols, quantitative data where available, and workflow visualizations to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound from 2-chlorothiophene is a multi-step process that necessitates careful control of reaction conditions to achieve the desired regioselectivity. The proposed pathway involves an initial carboxylation of 2-chlorothiophene to introduce the carboxylic acid moiety, followed by a selective bromination of the resulting intermediate.
The overall transformation can be visualized as follows:
The Reactivity of the Thiophene Ring in Substituted Carboxylic Acids: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of the thiophene ring within substituted carboxylic acids is paramount for the rational design of novel therapeutics and functional materials. This in-depth technical guide delineates the electronic effects governing the reactivity of this privileged heterocyclic scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for the benzene ring.[1] The introduction of a carboxylic acid substituent, and others, significantly modulates the electron density and, consequently, the reactivity of the thiophene nucleus towards various chemical transformations. This guide explores the nuances of electrophilic and nucleophilic substitution reactions, the influence of substituent effects on acidity and reactivity, and the metabolic fate of these compounds in biological systems.
Electronic Properties and General Reactivity
The thiophene ring is considered an electron-rich aromatic system, rendering it more susceptible to electrophilic attack than benzene.[2] The sulfur atom, through the participation of one of its lone pairs in the π-system, can stabilize the positive charge in the intermediate σ-complex during electrophilic substitution. This stabilization is more effective when the attack occurs at the C2 (α) or C5 position, as it allows for the delocalization of the positive charge over three atoms, including the sulfur atom. Attack at the C3 (β) or C4 position results in a less stable intermediate with only two resonance structures.[2]
The presence of a carboxylic acid group, an electron-withdrawing substituent, deactivates the thiophene ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly when leaving groups are present at suitable positions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the thiophene ring. The regioselectivity of these reactions is highly dependent on the position of the carboxylic acid group and the nature of other substituents present.
Halogenation
Bromination of thiophene derivatives is a common transformation. The reaction conditions can be tuned to achieve mono- or di-substitution.
Experimental Protocol: Bromination of Thiophene-2-carboxylic Acid
-
Materials: Thiophene-2-carboxylic acid, Bromine, Acetic Acid.
-
Procedure: To a solution of thiophene-2-carboxylic acid in glacial acetic acid, an equimolar amount of bromine is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The product, 5-bromothiophene-2-carboxylic acid, is typically isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The reaction on unsubstituted thiophene preferentially occurs at the 2-position.[3] For 3-substituted thiophenes, acylation can be challenging and may lead to a mixture of isomers.[1]
Experimental Protocol: Friedel-Crafts Acylation of 3-Bromothiophene
-
Materials: 3-Bromothiophene, Acetyl chloride, Anhydrous Dichloromethane (DCM), Aluminum chloride (AlCl₃).
-
Procedure: To a cooled (0°C) suspension of anhydrous AlCl₃ in DCM, acetyl chloride is added dropwise. A solution of 3-bromothiophene in DCM is then added slowly, maintaining the temperature at 0°C. After the addition, the reaction is stirred at room temperature for 2 hours. The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl. The organic layer is separated, washed, dried, and concentrated to yield a mixture of isomers, which can be analyzed by GC-MS and ¹H NMR.[1]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings, including thiophene. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the electrophile.[4][5]
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Thiophene
-
Materials: Substituted thiophene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ to DMF at 0°C. The electron-rich thiophene derivative is then added to the pre-formed reagent. The reaction mixture is stirred at a slightly elevated temperature before being quenched by pouring onto ice and basifying, typically with sodium hydroxide, to hydrolyze the intermediate iminium salt and afford the corresponding aldehyde.
Nucleophilic Aromatic Substitution
The presence of electron-withdrawing groups, such as a nitro or a carboxyl group, facilitates nucleophilic aromatic substitution (SNA) on the thiophene ring, especially when a good leaving group (e.g., a halogen) is present. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate.[6]
Synthesis of Substituted Thiophene Carboxylic Acids
A versatile method for the synthesis of polysubstituted 2-aminothiophenes, which can be precursors to carboxylic acids, is the Gewald reaction.
Gewald Aminothiophene Synthesis
This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[7]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Materials: A ketone (e.g., cyclohexanone), Ethyl cyanoacetate, Elemental sulfur, Morpholine (base), Ethanol (solvent).
-
Procedure: A mixture of the ketone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with morpholine. The reaction mixture is then heated under reflux for a specified period. Upon cooling, the 2-aminothiophene product often crystallizes and can be collected by filtration.
Below is a diagram illustrating the generally accepted mechanism of the Gewald reaction.
Gewald reaction mechanism workflow.
Quantitative Analysis of Reactivity
The reactivity of substituted thiophene carboxylic acids can be quantified using various parameters, including pKa values and Hammett substituent constants.
Acidity (pKa Values)
The carboxylic acid group's acidity is influenced by the electronic effects of other substituents on the thiophene ring. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease it.
| Compound | pKa |
| Thiophene-2-carboxylic acid | 3.53 |
| Thiophene-3-carboxylic acid | 4.10 |
| 5-Nitrothiophene-2-carboxylic acid | ~2.5 (estimated) |
Note: pKa values can vary slightly depending on the measurement conditions.
Hammett Substituent Constants (σ)
The Hammett equation (log(k/k₀) = ρσ) provides a linear free-energy relationship to quantify the effect of meta- and para-substituents on the reactivity of benzene derivatives. This concept can be extended to thiophene systems to understand the electronic influence of substituents on reaction rates and equilibrium constants.[8][9] For α-substituted thiophenes, the σp constants of benzene derivatives are often used due to the similar transmission of electronic effects.[8]
| Substituent | σp (for benzene) |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -COOH | 0.45 |
| -Br | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -NH₂ | -0.66 |
Note: These are general σp values and their direct application to thiophene reactivity should be considered with caution as the heteroatom can influence the transmission of electronic effects.
Role in Drug Development and Biological Systems
Thiophene carboxylic acids are prevalent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[10][11]
Enzyme Inhibition
Many thiophene carboxylic acid derivatives function as enzyme inhibitors by interacting with the active site of target proteins. For example, certain derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in schizophrenia.[12]
The following diagram illustrates a generalized mechanism of competitive enzyme inhibition by a thiophene carboxylic acid derivative.
Competitive enzyme inhibition mechanism.
Metabolism and Bioactivation
The thiophene ring in drug molecules can undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[7][13] This can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides, which can covalently bind to cellular macromolecules, potentially leading to toxicity.[13][14] For instance, the metabolism of the diuretic drug tienilic acid by CYP2C9 leads to a reactive metabolite that can cause immune-mediated liver injury.[7]
The metabolic pathway below illustrates the bioactivation of a generic thiophene-containing drug.
Metabolic activation of thiophene drugs.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For thiophene carboxylic acid derivatives, QSAR models have been developed to predict their antitumor, anti-inflammatory, and other activities.[15][16] These models help in identifying key structural features responsible for the observed biological effects and guide the design of more potent and selective drug candidates.
Conclusion
The reactivity of the thiophene ring in substituted carboxylic acids is a multifaceted subject, governed by a delicate interplay of electronic and steric factors. A thorough understanding of these principles is crucial for medicinal chemists and materials scientists to effectively design and synthesize novel molecules with desired properties. This guide provides a foundational framework, integrating key reactivity concepts, quantitative data, and practical experimental guidance to aid researchers in their endeavors with this important class of heterocyclic compounds. Further exploration into the specific reaction kinetics and the development of more refined predictive models will continue to advance the application of substituted thiophene carboxylic acids in science and technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. QSAR analysis of antitumor active amides and quinolones from thiophene series - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Thiophenes: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. When combined with the privileged thiophene scaffold, a five-membered aromatic heterocycle, the resulting halogenated thiophenes represent a versatile and highly valuable class of compounds in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the potential applications of halogenated thiophenes in medicinal chemistry, detailing their synthesis, biological activities, and mechanisms of action across various disease areas.
The Pivotal Role of Halogenation in Drug Design
Halogen atoms, through their unique electronic and steric properties, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for biological targets.[1][2] The introduction of halogens can lead to:
-
Enhanced Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute significantly to ligand-protein binding energy.
-
Improved Metabolic Stability: Halogen substitution can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Increased Lipophilicity: This can enhance membrane permeability and facilitate passage across the blood-brain barrier (BBB), a critical aspect for central nervous system (CNS) drug discovery.[3]
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing ionization state and receptor interactions.
Synthesis of Halogenated Thiophenes
A variety of synthetic methodologies have been developed for the preparation of halogenated thiophenes, allowing for precise control over the position and identity of the halogen substituent. Key strategies include electrophilic halogenation, metal-catalyzed cross-coupling reactions, and cyclization reactions.
Experimental Protocol: Electrophilic Chlorination of 2-Acetylthiophene
This protocol describes a common method for the regioselective chlorination of a thiophene derivative.[4]
Materials:
-
2-Acetylthiophene
-
N-chlorosuccinimide (NCS)
-
Aluminum trichloride (AlCl₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add aluminum trichloride (3 equivalents) in portions, maintaining the temperature below 10 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Add N-chlorosuccinimide (2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of cold water with stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-acetyl-4-chlorothiophene.[4]
Experimental Protocol: Synthesis of 3-Bromothiophene via Debromination
This protocol outlines a classic method for preparing 3-bromothiophene from 2,3,5-tribromothiophene.[5][6]
Materials:
-
2,3,5-Tribromothiophene
-
Zinc dust
-
Acetic acid
-
Water
-
Diethyl ether
-
10% Sodium carbonate solution
-
Calcium chloride
Procedure:
-
In a round-bottom flask, prepare a mixture of 2,3,5-tribromothiophene (1 equivalent), acetic acid, and water.
-
Add zinc dust (an excess) portion-wise to the stirred mixture. The reaction is exothermic.
-
After the initial reaction subsides, reflux the mixture for 16 hours.
-
After cooling, arrange the apparatus for distillation and distill the mixture until no more organic material is collected.
-
Separate the organic layer, wash it with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Fractionally distill the dried liquid to obtain pure 3-bromothiophene.[5][6]
Applications in Medicinal Chemistry
Halogenated thiophenes have demonstrated significant potential across a wide spectrum of therapeutic areas. Their ability to serve as bioisosteres for phenyl rings allows for the optimization of lead compounds by improving potency and pharmacokinetic properties.
Anticancer Agents
Halogenated thiophenes are prominent scaffolds in the development of kinase inhibitors, a major class of anticancer drugs. The thiophene core can effectively mimic the purine or pyrimidine rings of ATP, while the halogen substituents can form key interactions in the ATP-binding pocket of kinases.
Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition
Many thiophene-based anticancer agents target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.
Caption: PI3K/Akt signaling pathway targeted by halogenated thiophene inhibitors.
Table 1: Anticancer Activity of Halogenated Thiophene Derivatives
| Compound Class | Target Kinase | Halogen | IC₅₀ (nM) | Reference |
| Thiophene-based amides | JNK2/3 | Cl | 10-100 | [7] |
| Tetrahydrobenzo[b]thiophenes | Tubulin polymerization | - | Varies | [7] |
| Thiophene pyrazole hybrids | COX-2 | Cl, Br | 5450 (Cl) | [8][9] |
| Thiophene-based ureas | VEGFR2 | Cl | 25.7 | [10] |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol provides a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Halogenated thiophene inhibitor (dissolved in DMSO)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
P81 phosphocellulose paper or similar capture method
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microcentrifuge tube or 96-well plate.
-
Add the halogenated thiophene inhibitor at various concentrations (typically a serial dilution). Include a DMSO control (no inhibitor).
-
Initiate the kinase reaction by adding [γ-³²P]ATP (at a concentration near the Kₘ for the specific kinase).
-
Incubate the reaction at 30 °C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-infective Agents
Halogenated thiophenes have demonstrated potent activity against a range of pathogens, including bacteria and fungi. The presence of halogens can enhance the antimicrobial properties of the thiophene core.
Table 2: Antimicrobial Activity of Halogenated Benzo[b]thiophene Derivatives
| Compound | Halogen | Gram-positive Bacteria (MIC, µg/mL) | Fungus (MIC, µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Cl | 16 | 16 | [2][6][11] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Br | 16 | 16 | [2][6][11] |
| 2-(hydroxymethyl)-3-chlorobenzo[b]thiophene | Cl | 128 (B. cereus) | 128 (C. albicans) | [2] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for assessing the antimicrobial activity of a compound.
Materials:
-
Halogenated thiophene compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (e.g., ampicillin, fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the halogenated thiophene in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate containing the diluted compound.
-
Include positive controls (microorganism in broth without inhibitor) and negative controls (broth only). Also, include a solvent control.
-
Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Central Nervous System (CNS) Disorders
The lipophilicity imparted by halogen atoms makes halogenated thiophenes attractive candidates for CNS drug discovery, as they can more readily cross the blood-brain barrier. They have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease.
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
In Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft.
References
- 1. In vitro kinase assay [protocols.io]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of the antiviral efficacy of thiophene derivatives targeting human papillomavirus (HPV) and prevention of c… [ouci.dntb.gov.ua]
- 4. Method for synthesizing 2-acetyl-4-chlorothiophene - Eureka | Patsnap [eureka.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Synthesis and Reactions of 5-bromo-4-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 5-bromo-4-chlorothiophene-2-carboxylic acid, a halogenated thiophene derivative of significant interest in medicinal chemistry and materials science. This document details synthetic protocols, reaction mechanisms, and quantitative data to serve as a valuable resource for researchers in drug discovery and organic synthesis.
Synthesis of this compound
The primary synthetic route to this compound involves the regioselective bromination of a suitable precursor. While a definitive, detailed protocol for this specific molecule is not widely published, a general and effective method is the electrophilic bromination of 4-chlorothiophene-2-carboxylic acid. The electron-rich nature of the thiophene ring facilitates electrophilic substitution, with the 5-position being the most reactive site for halogenation.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Bromination
This protocol is a generalized procedure based on established methods for the bromination of thiophene derivatives.[1][2] Optimization may be required for the specific substrate.
Materials:
-
4-chlorothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Acetic Acid
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid in the chosen solvent.
-
If using a catalyst like FeBr₃, add it to the solution.
-
Slowly add a solution of the brominating agent (NBS or Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution to remove any excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Related Bromination: While specific yield data for the synthesis of this compound is not readily available, the bromination of similar substrates can provide an estimate. For instance, the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide in acetic acid at 90°C for 3 hours has been reported to yield the product in over 66% yield.[2]
Reactions of this compound
The reactivity of this compound is dictated by three main functional groups: the carboxylic acid, the bromine atom, and the chlorine atom on the thiophene ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations such as esterification and amidation.
Esterification can be achieved through various methods, including the Fischer esterification and Steglich esterification.
Caption: General esterification pathways for this compound.
Experimental Protocol (Fischer Esterification): [3][4]
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer and concentrate to obtain the ester.
Quantitative Data for a Related Esterification: The esterification of 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol using DCC and DMAP in dichloromethane at 30°C has been reported to yield the corresponding ester in 72%.[5]
Amide synthesis typically requires activation of the carboxylic acid, for example, by conversion to an acid chloride or by using coupling reagents.[6]
Caption: General pathway for amide formation from this compound.
Experimental Protocol (via Acid Chloride):
-
Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
-
In a separate flask, dissolve the desired amine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Slowly add the acid chloride to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the amide.
Quantitative Data for a Related Amidation: The synthesis of 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid using titanium tetrachloride (TiCl₄) and pyridine has been achieved with an 80% yield.[5]
Reactions at the Halogenated Positions
The bromine and chlorine atoms on the thiophene ring are amenable to various cross-coupling reactions, with the C-Br bond being generally more reactive than the C-Cl bond.[7]
This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the thiophene ring and various aryl or vinyl boronic acids or esters.[8][9]
Caption: Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol (General): [8]
-
To a reaction vessel, add the this compound derivative, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Yields for Suzuki Coupling of a Related Compound [8]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 71.5 |
| 4-Methylphenylboronic acid | 75 |
| 4-Methoxyphenylboronic acid | 80.2 |
| 4-Chlorophenylboronic acid | 65 |
| 4-Fluorophenylboronic acid | 70.2 |
| (Data for the coupling of pentyl 5-bromothiophene-2-carboxylate in 1,4-dioxane/water) |
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the searched literature. However, characteristic spectral features can be predicted based on related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet for the thiophene proton (H-3), likely in the range of 7.0-8.0 ppm. A broad singlet for the carboxylic acid proton, typically >10 ppm. |
| ¹³C NMR | Signals for the five thiophene carbons, with the carboxyl carbon appearing around 160-170 ppm. The carbons bearing the halogens (C-4 and C-5) and the carboxylic acid (C-2) will be significantly deshielded. |
| IR | A broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹. A strong C=O stretch around 1700 cm⁻¹. C-Br and C-Cl stretches in the fingerprint region. |
| Mass Spec | A molecular ion peak showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
Conclusion
This compound is a versatile building block with multiple reactive sites that can be selectively functionalized. The synthesis can likely be achieved through electrophilic bromination of 4-chlorothiophene-2-carboxylic acid. The carboxylic acid group readily undergoes esterification and amidation, while the carbon-bromine bond is a handle for palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the synthesis and reactivity of this compound, offering valuable protocols and data for researchers in the field. Further experimental investigation is warranted to establish optimized procedures and fully characterize this promising molecule.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-bromo-4-chlorothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility of 5-bromo-4-chlorothiophene-2-carboxylic acid in common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide integrates theoretical principles of solubility, experimental data from structurally analogous compounds, and detailed experimental protocols for solubility determination.
Predicted Solubility Behavior
The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a combination of polar and nonpolar features that will dictate its solubility profile.
The carboxylic acid group is polar and capable of hydrogen bonding, which suggests potential solubility in polar solvents.[2] Conversely, the substituted thiophene ring is largely nonpolar, contributing to solubility in less polar organic solvents. The presence of halogen atoms (bromine and chlorine) further influences the molecule's polarity and overall solubility.
Based on these structural characteristics, the following solubility trends are anticipated:
-
Polar Protic Solvents (e.g., alcohols, water): Moderate solubility is expected due to the hydrogen bonding capability of the carboxylic acid group. However, the hydrophobic thiophene ring may limit high solubility, particularly in water.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar functional groups of the molecule without the competing hydrogen bonds present in protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Low solubility is expected in nonpolar solvents as the nonpolar thiophene ring is the primary interacting moiety, and the polar carboxylic acid group will hinder dissolution.
Solubility Data of a Structurally Related Compound
| Solvent | Type | Reported Solubility of Thiophene-2-carboxylic acid |
| Water | Polar Protic | 80 g/L (20 °C)[3][4] |
| Ethanol | Polar Protic | Soluble |
| Diethyl Ether | Moderately Polar | Soluble |
| Acetone | Polar Aprotic | Slightly Soluble[3][4] |
| Chloroform | Nonpolar | Slightly Soluble[3][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from the cited sources and are not quantitative measurements.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric "shake-flask" method is a standard and reliable approach.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
Sample Withdrawal and Filtration: After equilibration, stop the shaking and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Accurately weigh the flask containing the filtered solution. Then, carefully evaporate the solvent from the flask using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the compound's decomposition point may be necessary.
-
Quantification of Solute: Once the solvent is completely removed, reweigh the flask containing the dried solid residue.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot withdrawn (L))
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2] It is crucial to control the temperature accurately during solubility experiments.
-
pH: For ionizable compounds like carboxylic acids, the pH of the solution can significantly impact solubility. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[1]
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
References
An In-depth Technical Guide to C5H2BrClO2S: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the halogenated thiophene carboxylic acid, C5H2BrClO2S. This class of compounds, possessing a thiophene core, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document details the physicochemical properties of C5H2BrClO2S isomers, outlines experimental protocols for their synthesis and analysis, and explores their potential mechanism of action within relevant signaling pathways.
Molecular and Physicochemical Properties
The molecular formula C5H2BrClO2S represents several structural isomers, primarily substituted bromochlorothiophene carboxylic acids. These compounds are characterized by a five-membered thiophene ring containing a sulfur atom, substituted with bromine, chlorine, and a carboxylic acid group. The precise positioning of these substituents gives rise to different isomers with potentially distinct biological activities.
Below is a summary of the key quantitative data for two prominent isomers.
| Property | 5-bromo-4-chlorothiophene-2-carboxylic acid | 4-bromo-3-chlorothiophene-2-carboxylic acid |
| Molecular Formula | C5H2BrClO2S | C5H2BrClO2S |
| Molecular Weight | 241.49 g/mol | 241.49 g/mol |
| Monoisotopic Mass | 239.86475 Da | 239.86475 Da |
| Predicted XLogP3 | 3.1 | 2.8 |
| CAS Number | 123418-69-9 | 1401992-28-6 |
Synthesis and Characterization: Experimental Protocols
The synthesis of bromochlorothiophene carboxylic acids can be achieved through various organic synthesis routes. Below is a representative protocol for the synthesis of a C5H2BrClO2S isomer, followed by standard analytical methods for its characterization.
Synthesis of this compound
This protocol is a representative example based on established methods for the halogenation and carboxylation of thiophene rings.
Materials:
-
4-chlorothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium sulfite
-
Sodium bicarbonate
-
Magnesium sulfate
-
Hydrochloric acid
Procedure:
-
Dissolve 4-chlorothiophene-2-carboxylic acid in dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) to the solution portion-wise, maintaining the temperature at 0°C.
-
Add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak indicating the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the thiophene ring is expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[3][4]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of δ 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region (δ 120-140 ppm).[3]
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in negative ion mode.[5][6]
-
Expected m/z: The deprotonated molecule [M-H]⁻ should be observed at approximately m/z 238.86, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
Potential Therapeutic Applications and Signaling Pathways
Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry, with numerous FDA-approved drugs containing this moiety.[7][8] They are particularly noted for their anti-inflammatory, antibacterial, and anticancer activities.[9][10][11][12]
Anti-inflammatory Activity and the Arachidonic Acid Pathway
Many thiophene-based anti-inflammatory drugs exert their effect by inhibiting enzymes in the arachidonic acid signaling pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[9][10][13] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Below is a diagram illustrating the potential interaction of a C5H2BrClO2S compound within this pathway.
This diagram illustrates how C5H2BrClO2S, as a thiophene carboxylic acid derivative, could potentially inhibit the COX and LOX enzymes, thereby blocking the synthesis of prostaglandins and leukotrienes and reducing inflammation.
Role as a Synthetic Intermediate
Halogenated thiophenes, such as C5H2BrClO2S, are valuable intermediates in the synthesis of more complex pharmaceutical compounds. For instance, 5-chlorothiophene-2-carboxylic acid is a known precursor in the synthesis of the anticoagulant drug Rivaroxaban. The bromine and chlorine atoms provide reactive sites for cross-coupling reactions, allowing for the construction of diverse molecular architectures.
The following workflow illustrates the general utility of C5H2BrClO2S in drug discovery.
Conclusion
The compound C5H2BrClO2S, representing a class of bromochlorothiophene carboxylic acids, holds significant promise for drug discovery and development. Its thiophene core is a well-established pharmacophore, and the halogen and carboxylic acid functionalities provide versatile handles for synthetic modification and potential biological activity. Further research into the specific isomers of C5H2BrClO2S is warranted to fully elucidate their therapeutic potential, particularly in the area of anti-inflammatory drug design. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this valuable chemical entity.
References
- 1. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 13. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the Electrophilic Substitution Patterns of 4-Chlorothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions on 4-chlorothiophene and its derivatives. Thiophene moieties are crucial scaffolds in medicinal chemistry and materials science, and a thorough understanding of their reactivity is paramount for the rational design and synthesis of novel compounds. This document details the regioselectivity of common electrophilic substitution reactions, provides experimental protocols for key transformations, and visualizes the underlying factors influencing substitution patterns.
Core Principles of Reactivity and Regioselectivity
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution.[1] The sulfur atom can stabilize the intermediate carbocation (σ-complex) through the delocalization of its lone pair of electrons. Generally, electrophilic attack is favored at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the formation of a more stable resonance-stabilized intermediate.[1]
The presence of a chlorine atom at the 4-position introduces a combination of electronic and steric effects that influence the regiochemical outcome of subsequent electrophilic substitution reactions. The chloro group is an electron-withdrawing substituent via the inductive effect, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, through resonance, the chlorine atom can donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. In the case of 4-chlorothiophene, the C5 and C3 positions are "ortho" to the chlorine, and the C2 position is "meta".
The interplay of these effects dictates that electrophilic substitution on 4-chlorothiophene will preferentially occur at the vacant α-position (C2 or C5). The primary challenge lies in achieving selectivity between the C2 and C5 positions.[2] The electron-withdrawing nature of the 4-chloro substituent can subtly modulate the relative acidities of the C-H bonds at these positions.[2] Furthermore, steric hindrance from the chloro group can influence the approach of the electrophile.
Quantitative Data on Electrophilic Substitution Reactions
The regioselectivity of electrophilic substitution on 4-chlorothiophene derivatives is highly dependent on the nature of the electrophile and the reaction conditions. The following tables summarize the available quantitative data for major electrophilic substitution reactions.
Table 1: Nitration of 4-Chlorothiophene Derivatives
| Derivative | Nitrating Agent | Reaction Conditions | Product Distribution (%) | Yield (%) | Reference |
| 4-Chlorotoluene | HNO₃/H₂SO₄ | Not Specified | 4-Chloro-2-nitrotoluene (major) | Not Specified | [3] |
Table 2: Halogenation of 4-Chlorothiophene Derivatives
| Derivative | Halogenating Agent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2-Chlorothiophene | Cl₂ | < 50 °C, then alkali heat | 2,5-Dichlorothiophene | Good | [4] |
| Thiophene | H₂O₂/HCl | -10 to 0 °C | 2-Chlorothiophene | High | [4] |
Note: Data for direct halogenation of 4-chlorothiophene is limited. The provided data illustrates methods for synthesizing related chlorinated thiophenes.
Table 3: Friedel-Crafts Acylation of 4-Chlorothiophene Derivatives
| Derivative | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Thiophene | Acetyl Chloride | AlCl₃ | 2-Acetylthiophene | Not Specified | [5] |
| 2-Acetylthiophene | N-Chlorosuccinimide | AlCl₃ | 2-Acetyl-4-chlorothiophene | 68.3 - 71.8 | [6] |
Table 4: Formylation (Vilsmeier-Haack) of 4-Chlorothiophene Derivatives
| Derivative | Formylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Chlorothiophene | DMF/POCl₃ or SOCl₂ or Triphosgene | 40-100 °C | 5-Chloro-2-thiophenecarbaldehyde | >95 | [7] |
Experimental Protocols for Key Experiments
The following are detailed methodologies for key electrophilic substitution reactions on thiophene derivatives, which can be adapted for 4-chlorothiophene substrates.
Chlorination of 2-Chlorothiophene to 2,5-Dichlorothiophene
This protocol is adapted from a method for preparing 2,5-dichlorothiophene.[4]
Materials:
-
2-Chlorothiophene
-
Chlorine gas
-
Aqueous alkali solution (e.g., Sodium Hydroxide)
Procedure:
-
Charge a suitable reaction vessel with 2-chlorothiophene.
-
While stirring and maintaining the temperature below 50 °C, bubble chlorine gas through the liquid. A slight molar excess of chlorine is recommended.
-
After the chlorination is complete, add an aqueous alkali solution to the reaction mixture.
-
Heat the mixture to between 100 °C and 125 °C to decompose any addition byproducts.
-
After cooling, separate the organic layer.
-
Distill the organic layer to obtain the 2,5-dichlorothiophene fraction.
Friedel-Crafts Acylation of Thiophene
This is a general procedure for the Friedel-Crafts acylation of an aromatic compound.[5]
Materials:
-
Thiophene (or 4-chlorothiophene derivative)
-
Acetyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlCl₃ (1.1 equivalents) in methylene chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in methylene chloride dropwise to the stirred suspension over 10 minutes.
-
Following the addition, add a solution of the thiophene derivative (1.0 equivalent) in methylene chloride dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
The product can be purified by distillation or column chromatography.
Vilsmeier-Haack Formylation
This is a general protocol for the formylation of an electron-rich aromatic compound.[8]
Materials:
-
4-Chlorothiophene derivative
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
Procedure:
-
Dissolve the 4-chlorothiophene derivative (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C.
-
Add (Chloromethylene)dimethyliminium Chloride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours), monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and add a solution of NaOAc (5.6 equivalents) in water. Stir for 10 minutes.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the formylated product.
Sulfonation of a Chloro-Aromatic Compound
This protocol is adapted from the sulfonation of 2-chloroaniline and can serve as a starting point for the sulfonation of 4-chlorothiophene.[9]
Materials:
-
4-Chlorothiophene derivative
-
Chlorosulfonic acid
-
Anhydrous methylene chloride
-
Crushed ice
-
Concentrated sodium hydroxide solution
Procedure:
-
In a fume hood, set up a three-necked flask with a dropping funnel, a mechanical stirrer, and a drying tube.
-
Dissolve the 4-chlorothiophene derivative in anhydrous methylene chloride.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (a slight excess) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the sodium salt of the sulfonic acid.
-
Filter the precipitate and wash with cold water.
-
To obtain the free sulfonic acid, redissolve the sodium salt in hot water and acidify with hydrochloric acid.
-
Filter the precipitated sulfonic acid, wash with cold water, and dry.
Visualization of Reaction Pathways and Workflows
Factors Influencing Regioselectivity
The decision of where an electrophile will attack the 4-chlorothiophene ring is a balance of electronic and steric factors. The following diagram illustrates this logical relationship.
General Experimental Workflow
The following diagram outlines a typical workflow for performing and analyzing an electrophilic substitution reaction on a 4-chlorothiophene derivative.
Conclusion
The electrophilic substitution of 4-chlorothiophene derivatives is a nuanced area of organic synthesis. The regiochemical outcome is a delicate balance between the activating effect of the sulfur atom, the deactivating inductive effect of the chlorine atom, its resonance-based directing effect, and steric considerations. While substitution is strongly favored at the α-positions (C2 and C5), achieving high selectivity between these two sites often requires careful optimization of reaction conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis and development of novel 4-chlorothiophene-based compounds. Further investigation into specific reaction conditions and the use of modern catalytic systems will undoubtedly lead to more refined and selective transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of Brominated Thiophene Carboxylic Acids
This guide provides a comprehensive overview of the biological activities of brominated thiophene carboxylic acids and their derivatives, tailored for researchers, scientists, and drug development professionals. It covers their synthesis, diverse biological applications, mechanisms of action, and detailed experimental protocols.
Introduction
Thiophene and its derivatives have emerged as significant scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The introduction of bromine atoms and a carboxylic acid functional group onto the thiophene ring can significantly modulate the compound's physicochemical properties and biological efficacy. These modifications can enhance binding affinity to biological targets and provide synthetic handles for further derivatization. This guide focuses on the synthesis, biological evaluation, and mechanistic understanding of brominated thiophene carboxylic acids.
Synthesis of Brominated Thiophene Carboxylic Acids
The synthesis of brominated thiophene carboxylic acids can be achieved through several synthetic routes. A common approach involves the direct bromination of thiophene carboxylic acids or their corresponding esters.
Experimental Protocol: Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates [2]
This method describes the selective bromination of ethyl 5-alkylthiophene-2-carboxylates at the 4-position, followed by saponification to yield the desired 5-alkyl-4-bromothiophene-2-carboxylic acids.
Materials:
-
Ethyl 5-alkylthiophene-2-carboxylate
-
Aluminum(III) chloride (AlCl₃), anhydrous powder
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), synthetic grade
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Dry ice or liquid nitrogen for cooling
Procedure:
-
Bromination:
-
Dissolve the ethyl 5-alkylthiophene-2-carboxylate (1 molar equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum(III) chloride (2.5 molar equivalents) to the solution while stirring.
-
Once the AlCl₃ has dissolved, add a solution of bromine (1 molar equivalent) in dichloromethane dropwise from the dropping funnel, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and 10% HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude ethyl 5-alkyl-4-bromothiophene-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified ethyl 5-alkyl-4-bromothiophene-2-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 10% HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the 5-alkyl-4-bromothiophene-2-carboxylic acid.
-
A general workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of 5-alkyl-4-bromothiophene-2-carboxylic acids.
Biological Activities and Quantitative Data
Brominated thiophene carboxylic acids and their derivatives exhibit a wide array of biological activities. The following tables summarize the quantitative data from various studies.
Table 1: Spasmolytic Activity of Thiophene-Based Derivatives [3]
| Compound | Structure | EC₅₀ (µM) | 95% Confidence Interval |
| 5a | pentyl 5-phenylthiophene-2-carboxylate | 4.21 | 2.74–6.35 |
| 5b | pentyl 5-(4-methylphenyl)thiophene-2-carboxylate | 7.09 | 5.03–10.08 |
| 5c | pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 1.39 | 0.94–2.02 |
| 5d | pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 11.8 | 8.68–16.43 |
| 10d | phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 1.26 | - |
Table 2: Anticancer Activity of Fused Thiophene Derivatives [4]
| Compound | R | Cell Line | IC₅₀ (µM) |
| 3b | Cl | HepG2 | 3.105 ± 0.14 |
| PC-3 | 2.15 ± 0.12 | ||
| 3c | Br | PC-3 | > 50 |
| HepG2 | - | ||
| 3d | F | HepG2 | 10.34 ± 0.51 |
| PC-3 | 12.87 ± 0.63 | ||
| 3f | OCH₃ | HepG2 | 4.296 ± 0.2 |
| PC-3 | 7.472 ± 0.42 | ||
| 3g | 3,4,5-(OCH₃)₃ | HepG2 | 3.77 ± 0.17 |
| PC-3 | 15.21 ± 0.76 | ||
| 4c | - | HepG2 | 3.023 ± 0.15 |
| PC-3 | 3.12 ± 0.16 |
Table 3: Antimicrobial Activity of Thiophene Derivatives [5][6]
| Compound/Class | Organism | MIC (µg/mL) |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Gram-positive bacteria, Yeast | 16 |
| Thiophene derivative 4 | Col-R A. baumannii | 16-32 (MIC₅₀) |
| Col-R E. coli | 8-32 (MIC₅₀) | |
| Thiophene derivative 8 | Col-R A. baumannii | 16-32 (MIC₅₀) |
| Col-R E. coli | 8-32 (MIC₅₀) | |
| 2-Thiophene carboxylic acid thioureides | Various bacterial strains | 32 - 1024 |
Table 4: Enzyme Inhibitory Activity [7][8]
| Compound | Target Enzyme | IC₅₀ (µM) |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3.19 |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of brominated thiophene carboxylic acids are attributed to their interaction with various cellular targets and signaling pathways.
Certain fused thiophene derivatives exert their anticancer effects by dually inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[4] This dual inhibition disrupts key signaling cascades involved in tumor angiogenesis, cell proliferation, and survival, ultimately leading to apoptosis.
Caption: Inhibition of VEGFR-2 and AKT signaling by fused thiophene derivatives.
Additionally, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to target the RhoA/ROCK pathway, which is crucial for cell migration, invasion, and metastasis.[9] Inhibition of this pathway leads to a reduction in cancer cell motility.
Caption: Inhibition of the RhoA/ROCK pathway by benzo[b]thiophene derivatives.
The spasmolytic effect of certain thiophene derivatives is attributed to their ability to block voltage-operated calcium channels.[3] By preventing the influx of extracellular calcium into smooth muscle cells, these compounds inhibit the contractile machinery, leading to muscle relaxation.
Detailed Experimental Protocols
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines and determine their IC₅₀ values.[4]
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using a dose-response curve.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland standard
-
Incubator (37 °C for bacteria, 30 °C for fungi)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol assesses the relaxant effect of compounds on pre-contracted smooth muscle tissue.[3]
Materials:
-
Isolated tissue (e.g., rabbit jejunum)
-
Krebs-Henseleit solution
-
High potassium (K⁺) solution (e.g., 80 mM KCl)
-
Test compounds
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Mount a segment of the isolated tissue in the organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with carbogen (95% O₂, 5% CO₂).
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction by replacing the normal Krebs solution with a high K⁺ solution.
-
Once the contraction is stable, add the test compounds cumulatively in increasing concentrations.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the maximum contraction induced by the high K⁺ solution.
-
Determine the EC₅₀ value from the concentration-response curve.
Conclusion
Brominated thiophene carboxylic acids and their derivatives represent a versatile class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, including anticancer, antimicrobial, and spasmolytic effects, makes them attractive candidates for further development. The structure-activity relationship studies indicate that the nature and position of substituents on the thiophene ring are crucial for their biological efficacy. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and optimize these promising therapeutic agents.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-bromo-4-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-bromo-4-chlorothiophene-2-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The presence of two distinct halogen atoms allows for selective functionalization, with the carbon-bromine bond being more reactive towards palladium-catalyzed cross-coupling than the carbon-chlorine bond. This regioselectivity enables the synthesis of 5-aryl-4-chlorothiophene-2-carboxylic acids, which can be further modified.
Principle of the Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. For this compound, oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond at the C5 position.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki cross-coupling of a similar substrate, 5-bromothiophene-2-carboxylic acid, with various arylboronic acids.[1] This data serves as a valuable starting point for optimizing reactions with this compound. Due to the electronic effects of the additional chlorine atom, some optimization of the reaction conditions may be necessary to achieve optimal yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)[1] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 71.5 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75.0 |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80.2 |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65.0 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70.2 |
Experimental Protocols
Important Considerations:
-
Esterification: The carboxylic acid group can sometimes interfere with the Suzuki coupling reaction. It is often advantageous to protect it as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Reagents and Solvents: Use of high-purity, degassed solvents and reagents is crucial for the success of the reaction. Oxygen can deactivate the palladium catalyst.
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (2.5-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chlorothiophene-2-carboxylic acid.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (degassed)
-
Water (degassed)
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add degassed DMF and water (e.g., 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Cross-Coupling
Caption: General experimental workflow for Suzuki cross-coupling.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Bromo-4-chlorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chlorothiophene-2-carboxylic acid is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. Its unique substitution pattern, featuring two distinct halogen atoms and a carboxylic acid group, allows for regioselective functionalization and subsequent cyclization reactions to construct fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their structural analogy to biologically active purines.
The synthetic strategy involves the initial conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement to introduce an amino group at the 3-position of the thiophene ring. This key amino-thiophene intermediate is then cyclized to form the fused pyrimidinone ring.
Synthetic Pathway Overview
The overall synthetic scheme for the conversion of this compound to a thieno[3,2-d]pyrimidin-4(3H)-one derivative is outlined below. This multi-step process leverages classical organic reactions to build the desired heterocyclic scaffold.
Caption: Synthetic pathway from this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-4-chlorothiophene-2-carboxamide
This protocol describes the conversion of the starting carboxylic acid to the corresponding primary amide, a necessary precursor for the Hofmann rearrangement.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be gently heated to 40 °C to ensure completion.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 5-bromo-4-chlorothiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Amidation:
-
Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly add concentrated ammonium hydroxide (excess) to the cooled acid chloride with vigorous stirring. A white precipitate of the amide will form.
-
Continue stirring the mixture for 30 minutes in the ice bath.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the collected solid under vacuum to yield 5-bromo-4-chlorothiophene-2-carboxamide.
-
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 5-Bromo-4-chlorothiophene-2-carboxamide | This compound | SOCl₂, NH₄OH | DCM | 2-3 hours | 85-95 | >95 (NMR) |
Step 2: Synthesis of 3-Amino-5-bromo-4-chlorothiophene via Hofmann Rearrangement
This critical step involves the rearrangement of the primary amide to an amine with the loss of one carbon atom. The Hofmann rearrangement is a classic method for this transformation.[1][2]
Materials:
-
5-Bromo-4-chlorothiophene-2-carboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Methanol or Ethanol
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of Sodium Hypobromite Solution:
-
In a flask, dissolve sodium hydroxide (4.0 eq) in water and cool the solution in an ice bath.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution with stirring to form a solution of sodium hypobromite. Keep this solution cold.
-
-
Hofmann Rearrangement:
-
In a separate flask, dissolve 5-bromo-4-chlorothiophene-2-carboxamide (1.0 eq) in a minimal amount of cold methanol or ethanol.
-
Slowly add the cold sodium hypobromite solution to the amide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-amino-5-bromo-4-chlorothiophene. This product may be purified by column chromatography on silica gel if necessary.
-
Data Presentation:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 3-Amino-5-bromo-4-chlorothiophene | 5-Bromo-4-chlorothiophene-2-carboxamide | Br₂, NaOH | Methanol | 2-3 hours | 50-70 | >90 (NMR) |
Step 3: Synthesis of 6-Bromo-7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one
The final step involves the cyclization of the 3-aminothiophene derivative to form the fused pyrimidinone ring. This can be achieved by heating with formamide or formic acid.[3]
Materials:
-
3-Amino-5-bromo-4-chlorothiophene
-
Formamide or 98% Formic acid
-
High-temperature reaction setup
Procedure:
-
Cyclization:
-
In a round-bottom flask, mix 3-amino-5-bromo-4-chlorothiophene (1.0 eq) with an excess of formamide (e.g., 10-20 eq).
-
Heat the reaction mixture to 150-160 °C for 4-6 hours. Monitor the reaction by TLC.
-
Alternatively, the aminothiophene can be refluxed in 98% formic acid for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash it with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-bromo-7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one.
-
Data Presentation:
| Compound | Starting Material | Reagents | Reaction Time | Yield (%) | Purity (%) |
| 6-Bromo-7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one | 3-Amino-5-bromo-4-chlorothiophene | Formamide | 4-6 hours | 70-85 | >95 (NMR) |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis, from the starting material to the final heterocyclic product.
Caption: Experimental workflow for the synthesis of thieno[3,2-d]pyrimidinone.
Further Applications and Derivatizations
The synthesized 6-bromo-7-chloro-thieno[3,2-d]pyrimidin-4(3H)-one is a valuable intermediate for further chemical modifications. The bromine and chlorine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery programs. The pyrimidinone ring also offers sites for further derivatization.
Safety Precautions
-
Thionyl chloride, oxalyl chloride, and bromine are corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The Hofmann rearrangement can be exothermic. Careful temperature control is crucial during the addition of the hypobromite solution.
-
High-temperature reactions should be conducted with appropriate shielding and temperature monitoring.
By following these detailed protocols, researchers can effectively utilize this compound as a starting material for the synthesis of novel and potentially bioactive heterocyclic compounds.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-bromo-4-chlorothiophene-2-carboxylic acid in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4-chlorothiophene-2-carboxylic acid is a versatile halogenated heterocyclic compound that serves as a crucial building block in the synthesis of advanced organic electronic materials.[1] Its unique trifunctional nature, featuring a reactive bromine atom at the 5-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 2-position, allows for diverse chemical modifications. This enables the precise tuning of the electronic and physical properties of resulting polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The presence of two different halogen atoms offers opportunities for selective cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the construction of conjugated polymer backbones.[2][3] The electron-withdrawing nature of the chlorine and carboxylic acid groups can influence the electronic properties of the thiophene ring, impacting the HOMO and LUMO energy levels of the final materials. The carboxylic acid moiety can be further functionalized, for instance, through esterification, to enhance solubility and modify the material's processing characteristics.[2]
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of organic electronic materials.
Application Notes
The strategic incorporation of this compound into conjugated polymers allows for the development of materials with tailored properties for various organic electronic devices.
Donor-Acceptor (D-A) Copolymers for Organic Photovoltaics (OPVs)
In the design of D-A copolymers for OPVs, this compound can be utilized as a precursor to either a donor or an acceptor unit after suitable modification. The presence of electron-withdrawing groups can lower the HOMO and LUMO energy levels of the polymer, which is a key strategy for increasing the open-circuit voltage (Voc) of a solar cell.
Key Advantages:
-
Tunable Energy Levels: The electron-deficient nature of the substituted thiophene ring helps in engineering the frontier molecular orbital energies for efficient charge separation.
-
Enhanced Solubility: The carboxylic acid group, often esterified with branched alkyl chains, improves the solubility of the resulting polymers in common organic solvents, facilitating solution-based device fabrication.
-
Potential for High Voc: Lowering the HOMO level of the donor polymer can lead to a larger energy difference between the donor's HOMO and the acceptor's LUMO, contributing to a higher Voc.
High-Mobility Polymers for Organic Field-Effect Transistors (OFETs)
For OFET applications, the ability of conjugated polymers to form well-ordered, crystalline domains is crucial for efficient charge transport. The specific substitution pattern of this compound can influence the planarity of the polymer backbone and its intermolecular packing.
Design Considerations:
-
Regioregularity: Control over the regiochemistry during polymerization is critical. Head-to-tail coupling of the thiophene units generally leads to more planar backbones and higher charge carrier mobilities.
-
Intermolecular Interactions: The presence of the chloro and esterified carboxyl groups can introduce additional intermolecular interactions, potentially influencing the solid-state packing and, consequently, the charge transport properties.
Experimental Protocols
The following are generalized protocols for the key synthetic steps involved in utilizing this compound as a building block. These should be considered as starting points and may require optimization for specific target molecules.
Protocol 1: Esterification of this compound
To improve solubility and prepare the monomer for cross-coupling reactions, the carboxylic acid is typically converted to an ester.
Materials:
-
This compound
-
Alcohol (e.g., 2-ethylhexanol, dodecanol)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Protocol 2: Suzuki Cross-Coupling Polymerization
This protocol describes a typical procedure for the synthesis of a conjugated polymer using the esterified 5-bromo-4-chlorothiophene monomer. The bromine at the 5-position is generally more reactive in Suzuki couplings than the chlorine at the 4-position.
Materials:
-
Esterified 5-bromo-4-chlorothiophene monomer (e.g., 2-ethylhexyl 5-bromo-4-chlorothiophene-2-carboxylate) (1.0 eq)
-
Aryl or heteroaryl diboronic acid or bis(pinacolato)diboron derivative (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
In a flame-dried Schlenk flask, combine the esterified thiophene monomer, the diboronic acid derivative, the palladium catalyst, the ligand (if any), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity or by taking small aliquots for analysis (e.g., GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.
-
Extract the final polymer with a good solvent (e.g., chloroform, chlorobenzene) and precipitate it again into a non-solvent.
-
Dry the purified polymer under vacuum.
Protocol 3: Stille Cross-Coupling Polymerization
Stille coupling is another powerful method for polymerization, utilizing an organotin reagent.
Materials:
-
Esterified 5-bromo-4-chlorothiophene monomer (1.0 eq)
-
Distannyl derivative of an aromatic or heteroaromatic compound (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, chlorobenzene, DMF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the esterified thiophene monomer and the distannyl comonomer in the anhydrous, degassed solvent.
-
Add the palladium catalyst to the solution.
-
Heat the reaction mixture to 90-130 °C under an inert atmosphere and stir for 24-72 hours.
-
Follow the workup and purification steps as described in the Suzuki coupling protocol (steps 6-10).
Data Presentation
While specific quantitative data for polymers derived directly from this compound is not widely available in the literature, the following tables provide a template for how such data should be structured for clear comparison. Researchers synthesizing new materials from this building block are encouraged to report their findings in a similar format.
Table 1: Electronic and Optical Properties of Polymers
| Polymer ID | Comonomer | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Bandgap (eV) | Optical Bandgap (eV) | λ_max (nm, solution) | λ_max (nm, film) |
| P1 | Example Comonomer A | - | - | - | - | - | - |
| P2 | Example Comonomer B | - | - | - | - | - | - |
Table 2: Device Performance Data
| Polymer ID | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| P1 | OFET (Top-gate, Bottom-contact) | - | - | N/A | N/A | N/A | N/A |
| P2 | OPV (Bulk Heterojunction) | N/A | N/A | - | - | - | - |
Visualizations
Logical Relationship of Material Synthesis and Characterization
Caption: Workflow from monomer synthesis to device application.
Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Workflow for Polymer Synthesis
Caption: General experimental workflow for conjugated polymer synthesis.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Laboratory Protocols for Amide Bond Formation with 5-bromo-4-chlorothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Consequently, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1] This document outlines detailed protocols for the synthesis of amides using 5-bromo-4-chlorothiophene-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry. Two robust and widely used coupling methods are presented: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and another employing the highly efficient uronium-based reagent, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials and Reagents
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc)
-
Reagents for work-up: 1N HCl, saturated aqueous NaHCO₃, saturated aqueous NaCl (brine), 5% aqueous LiCl (for DMF removal)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Protocols
Two primary protocols are provided below. The choice of method may depend on the reactivity of the amine, steric hindrance of the substrates, and the need to suppress epimerization for chiral substrates.
Protocol 1: EDC/HOBt-Mediated Amide Coupling
This method is a cost-effective and reliable choice for a wide range of substrates. The urea byproduct from EDC is water-soluble, which simplifies the purification process.[2][3][4]
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in an anhydrous solvent such as DMF or DCM (to a typical concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (2x) to remove the EDC-urea byproduct, 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Protocol 1)
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Acid Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Additive (Reduces side reactions) |
| DIPEA or TEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent known for its rapid reaction times and its ability to suppress racemization, making it ideal for sensitive or sterically hindered substrates.[1][5]
Reaction Setup (Pre-activation recommended):
-
In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) to the solution.[5]
-
Add DIPEA (2.0-3.0 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[1][3]
-
Add the amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1 to 18 hours.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The main byproduct, tetramethylurea, is polar and can typically be separated on silica gel.[5]
Quantitative Data Summary (Protocol 2)
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Acid Substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation or unreactive amine. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). For unreactive amines, consider converting the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride. |
| Presence of Guanidinium byproduct (with HATU) | Amine reacting directly with HATU. | Ensure proper pre-activation of the carboxylic acid before adding the amine.[5] |
| Difficulty Removing Byproducts | Incomplete washing or similar polarity to the product. | For EDC, ensure thorough aqueous washes. For HATU's tetramethylurea byproduct, meticulous column chromatography is often required.[5] Washing the crude product with a non-polar solvent like hexane may help if the desired product is insoluble.[6] |
| Epimerization (for chiral substrates) | Reaction conditions too harsh or inappropriate reagent. | Use HATU, which is known to suppress epimerization.[5] Run the reaction at a lower temperature (e.g., 0 °C). |
Visualizations
Signaling Pathway: Mechanism of HATU-Mediated Coupling
Caption: Mechanism of amide bond formation using the HATU coupling reagent.
Experimental Workflow
Caption: General experimental workflow for solution-phase amide coupling.
References
Application Notes and Protocols for the Esterification of 5-bromo-4-chlorothiophene-2-carboxylic acid
Introduction
5-bromo-4-chlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its ester derivatives are key intermediates in the synthesis of various biologically active molecules and functional materials. The esterification of this substituted thiophene carboxylic acid can be achieved through several established methods. The choice of method often depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the starting material to acidic conditions or high temperatures. This document provides detailed protocols for two common and effective esterification methods: Steglich Esterification and Fischer Esterification.
Method 1: Steglich Esterification
The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions and can be performed at room temperature.[1][2] The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP, to yield the ester and N,N'-dicyclohexylurea (DCU) as a byproduct.[1]
Experimental Protocol: Steglich Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the desired alcohol (1.2-1.5 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will form.[1] Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Fischer-Speier Esterification
Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used as the solvent, and the water formed during the reaction can be removed.[3][4][5] This method is often suitable for simple, unhindered alcohols and is economically viable for large-scale synthesis.[6]
Experimental Protocol: Fischer Esterification of this compound
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Data Presentation
The following table summarizes typical reaction conditions for the esterification of thiophene-2-carboxylic acid derivatives based on the protocols described.
| Parameter | Steglich Esterification | Fischer Esterification |
| Carboxylic Acid | This compound | This compound |
| Alcohol | Primary or Secondary Alcohols | Simple Primary Alcohols (e.g., MeOH, EtOH) |
| Reagents | DCC (1.1-1.2 eq), DMAP (0.1-0.2 eq) | H₂SO₄ or p-TsOH (catalytic) |
| Solvent | Anhydrous DCM, THF, or Acetonitrile[7] | Excess Alcohol |
| Temperature | 0 °C to Room Temperature | Reflux Temperature of the Alcohol |
| Reaction Time | 3 - 12 hours | 4 - 24 hours |
| Work-up | Filtration of DCU, Acid/Base Extraction | Neutralization, Extraction |
| Yield | Generally Good to Excellent | Moderate to Good (Equilibrium Dependent) |
Visualizations
Below is a diagram illustrating the general experimental workflow for the esterification of this compound.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of 5-bromo-4-chlorothiophene-2-carboxylic acid for Biological Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the chemical derivatization of 5-bromo-4-chlorothiophene-2-carboxylic acid, a versatile scaffold for generating diverse compound libraries for biological screening. Thiophene-based compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The protocols outlined below focus on two primary derivatization strategies: modification of the C2-carboxylic acid to form amides and esters, and diversification at the C5-position via Suzuki cross-coupling reactions. Additionally, a generalized workflow for high-throughput screening (HTS) of the resulting compound library is presented to facilitate the identification of novel bioactive molecules.
Derivatization Strategies
The structure of this compound offers multiple points for chemical modification to generate a library of analogs. The primary strategies involve:
-
Amide and Ester Formation: The carboxylic acid group is readily converted into a diverse range of amides and esters, which can significantly alter the compound's physicochemical properties and biological target interactions.[4][]
-
Suzuki Cross-Coupling: The bromine atom at the 5-position serves as a handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties.[6]
Caption: Overview of derivatization strategies for the core scaffold.
Experimental Protocols
Protocol 1: Amide Library Synthesis via HATU Coupling
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.
Materials:
-
This compound
-
Amine library (various primary and secondary amines)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
-
Anhydrous sodium sulfate
-
HPLC-MS system for analysis
Procedure:
-
Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution for each amine from the library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL (40 µmol, 1.0 equiv) of the this compound stock solution.
-
Add 220 µL (44 µmol, 1.1 equiv) of the appropriate amine stock solution to each corresponding well.
-
Add 220 µL (44 µmol, 1.1 equiv) of the HATU stock solution.
-
Add 200 µL (80 µmol, 2.0 equiv) of the DIPEA stock solution to initiate the reaction.
-
-
Reaction and Workup:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor reaction completion by LC-MS analysis of a small aliquot from a few wells.
-
Once complete, quench the reaction by adding 1 mL of water to each well.
-
Extract the product with ethyl acetate (2 x 1 mL).
-
Wash the combined organic layers sequentially with 1M HCl (1 mL), saturated NaHCO₃ (1 mL), and brine (1 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Characterize the resulting amide derivatives by HPLC-MS to confirm identity and purity.
-
Protocol 2: Suzuki Cross-Coupling for C5-Arylation
This protocol details the coupling of a 5-bromo-4-chlorothiophene-2-carboxamide derivative with various arylboronic acids.[6]
Materials:
-
5-bromo-4-chlorothiophene-2-carboxamide derivative (from Protocol 1)
-
Arylboronic acid library
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture: 1,4-Dioxane and Water (4:1)
-
96-well reaction block with reflux condenser
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
HPLC-MS and NMR for analysis
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, add the 5-bromo-4-chlorothiophene-2-carboxamide derivative (20 µmol, 1.0 equiv).
-
Add the corresponding arylboronic acid (24 µmol, 1.2 equiv).
-
Add potassium carbonate (60 µmol, 3.0 equiv).
-
Add Pd(PPh₃)₄ (1 µmol, 0.05 equiv).
-
Add 500 µL of the 1,4-Dioxane/Water (4:1) solvent mixture.
-
-
Reaction and Workup:
-
Seal the reaction block and heat to 90 °C for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add 1 mL of water and extract with ethyl acetate (2 x 1 mL).
-
Wash the combined organic layers with brine (1 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification and Analysis:
-
Purify the crude product using preparative HPLC or column chromatography.
-
Confirm the structure and purity of the final compounds by HPLC-MS and NMR spectroscopy.
-
High-Throughput Screening (HTS) Workflow
Once a diverse library of compounds is synthesized and purified, a high-throughput screening campaign is initiated to identify "hits" with desired biological activity.[7][8]
Caption: A typical workflow for a high-throughput screening campaign.
Protocol 3: General High-Throughput Screening (Biochemical Assay)
This protocol provides a generalized workflow for screening the synthesized library against a target enzyme.[7]
Materials:
-
Synthesized compound library dissolved in DMSO (e.g., 10 mM stock)
-
Target enzyme, substrate, and necessary co-factors
-
Assay buffer
-
384-well assay plates (e.g., low-volume, black plates for fluorescence)
-
Positive control inhibitor and negative control (DMSO vehicle)
-
Automated liquid handlers and plate reader
Procedure:
-
Compound Plating:
-
Create intermediate compound plates by diluting the 10 mM stock library to an intermediate concentration (e.g., 100 µM) in assay buffer.
-
Using an acoustic liquid handler (e.g., ECHO), transfer nanoliter volumes of compounds from the intermediate plate to the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). Also, dispense positive and negative controls.
-
-
Assay Execution:
-
Add the target enzyme solution to all wells of the assay plate and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Incubate the plates for the optimized reaction duration at a controlled temperature.
-
Read the plates using a suitable plate reader (e.g., measuring fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Normalize the raw data using the positive and negative controls (% inhibition).
-
Identify primary "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).
-
Proceed with hit confirmation and dose-response studies as outlined in the HTS workflow diagram.
-
Example Biological Target and Data Presentation
Thiophene derivatives have been reported as anti-inflammatory agents, partly through the inhibition of enzymes like Cyclooxygenase (COX).[3] The synthesized library could be screened against COX-1 and COX-2 to identify selective inhibitors.
Caption: Simplified COX signaling pathway as a potential drug target.
Illustrative Screening Data
The following table presents representative data for similar thiophene-2-carboxamide derivatives to illustrate how screening results can be summarized.[9] The data shown here is for demonstration purposes only.
| Compound ID | R¹ Group (Amide) | R² Group (C5-Aryl) | Target Activity (IC₅₀, µM) | Antibacterial Activity (MIC, µg/mL) |
| Control | - | - | Celecoxib: 0.05 (COX-2) | Ciprofloxacin: 2.0 (E. coli) |
| EX-01 | Cyclopropylamine | Phenyl | 5.2 (COX-2) | > 64 |
| EX-02 | Morpholine | Phenyl | 15.8 (COX-2) | 32 |
| EX-03 | Cyclopropylamine | 4-Fluorophenyl | 1.8 (COX-2) | > 64 |
| EX-04 | Cyclopropylamine | 2-Pyridyl | 8.9 (COX-2) | 16 |
| EX-05 | Morpholine | 4-Fluorophenyl | 9.5 (COX-2) | 8 |
This structured presentation allows for easy comparison of structure-activity relationships (SAR) and helps guide the selection of validated hits for further lead optimization.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. books.rsc.org [books.rsc.org]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiophene Derivatives in the Synthesis of Kinase Inhibitors
Abstract: This document provides a detailed overview of the application of thiophene derivatives in the design and synthesis of kinase inhibitors. Kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer. The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry due to its unique electronic properties and synthetic versatility, making it a cornerstone in the development of potent and selective kinase inhibitors. These notes cover key examples, structure-activity relationships (SAR), quantitative biological data, detailed experimental protocols, and relevant signaling pathways.
Application Notes
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prominent structural motif in a multitude of kinase inhibitors.[1][2] Its utility stems from its ability to act as a bioisostere of a phenyl ring, engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, and serve as a versatile scaffold for chemical modification.[3] The electronic properties of the thiophene ring can be tuned by introducing various substituents, which allows for the optimization of a compound's potency, selectivity, and pharmacokinetic properties.[1]
Several classes of thiophene derivatives have been successfully developed as kinase inhibitors:
-
Thieno[2,3-d]pyrimidines: This fused heterocyclic system is a bioisostere of purine, the core of ATP, making it an excellent scaffold for competitive kinase inhibitors.[4] Derivatives of this class have shown potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4][5] Modifications at various positions of the thienopyrimidine core are crucial for determining their inhibitory profile and selectivity.[1]
-
Thiophene-based Ureas: Sorafenib (BAY 43-9006) is a prime example of a multi-kinase inhibitor featuring a bi-aryl urea structure connected to a thiophene ring.[6][7] It targets the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, primarily used in the treatment of liver and kidney cancers.[6] The urea moiety is critical for binding to the kinase active site.
-
Thiophene-3-carboxamides: This class of compounds has been explored for its potential as dual inhibitors of the c-Jun N-terminal kinase (JNK).[8] They can function as both ATP and JIP mimetics, binding to both the ATP site and the substrate docking site of the kinase.[8] Other derivatives have been developed as potent VEGFR-2 inhibitors with anti-angiogenic properties.[9]
-
Tetrahydrobenzo[b]thiophenes: These derivatives have been identified as potent, broad-spectrum antiproliferative agents.[10] Their mechanism of action can involve the inhibition of both tubulin polymerization and key cell cycle kinases like WEE1, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
Many FDA-approved drugs and clinical candidates incorporate the thiophene moiety, highlighting its importance in drug discovery.[2][3] The structural diversity achievable with thiophene chemistry continues to make it a valuable tool for developing the next generation of targeted kinase inhibitors.[3]
Data Presentation: Biological Activity of Thiophene-Based Kinase Inhibitors
The following tables summarize the quantitative data for various thiophene derivatives, showcasing their inhibitory potency against different kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Thiophene Derivatives
| Compound ID / Series | Target Kinase(s) | Key Quantitative Data | Reference(s) |
| Thieno[2,3-d]pyrimidines | |||
| Compound 5 | FLT3 | IC50 = 32.435 ± 5.5 μM | [5][11] |
| Compound 8 | General Kinases | Inhibition ≥ 77% | [11] |
| Compound 9b | General Kinases | Inhibition ≥ 77% | [11] |
| Thiophene-3-Carboxamides | |||
| Compound 14d | VEGFR-2 | IC50 = 191.1 nM | [9] |
| Fused Thienopyrroles | |||
| Compound 3b | VEGFR-2 / AKT | IC50 = 0.126 μM / 6.96 μM | [12] |
| Compound 4c | VEGFR-2 / AKT | IC50 = 0.075 μM / 4.60 μM | [12] |
| Tetrahydrobenzo[b]thiophenes | |||
| BU17 | WEE1 Kinase | Potent Inhibition | [10] |
| Thiophene-Pyrazoloureas | |||
| Compound 6 | JNK3 / JNK1 | IC50 = 0.05 μM / 3.6 μM | [13] |
| Sorafenib-Ruthenium Complexes | |||
| Ru7S | EGFR | IC50 = 0.8 nM | [14] |
| Ru5S | EGFR | IC50 = 1.4 nM | [14] |
Table 2: In Vitro Cytotoxic Activity (IC50) of Thiophene Derivatives Against Cancer Cell Lines
| Compound ID / Series | Cell Line | IC50 (μM) | Reference(s) |
| Thieno[2,3-d]pyrimidines | |||
| 1c | A549 (Lung) | 15.8 | [1] |
| 1d | A549 (Lung) | 10.2 | [1] |
| Fused Thienopyrroles | |||
| 3b | HepG2 (Liver) / PC-3 (Prostate) | 3.105 / 2.15 | [12] |
| 4c | HepG2 (Liver) / PC-3 (Prostate) | 3.023 / 3.12 | [12] |
| Benzo[b]thiophene-diaryl ureas | |||
| 17d | HT-29 (Colon) / A549 (Lung) | 5.91 / 14.64 | [7] |
| Sorafenib-Ruthenium Complexes | |||
| Ru4S | Caco-2 (Colon) | 2.47 | [14] |
| Sorafenib (Reference) | HepG2 (Liver) | 5.20 | [14] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Bromo-4-chlorothiophene-2-carboxylic Acid in Agrochemical Intermediate Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
5-Bromo-4-chlorothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules. Its substituted thiophene ring structure is a key pharmacophore in a range of agrochemicals, particularly fungicides. The presence of bromo and chloro substituents on the thiophene ring allows for fine-tuning of the molecule's physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on the development of novel fungicides.
Application in Fungicide Synthesis: Thiophene Carboxamides
Thiophene carboxamides represent a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, leading to the inhibition of spore germination and mycelial growth. The synthesis of these fungicides often involves the coupling of a substituted thiophene-2-carboxylic acid with a suitable amine.
While direct synthesis of a commercial fungicide from this compound is not widely published, the synthesis of structurally related N-(thiophen-2-yl) nicotinamide derivatives has demonstrated potent fungicidal activity. For instance, the compound Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate has shown significant efficacy against cucumber downy mildew. This highlights the potential of utilizing this compound in the generation of novel thiophene carboxamide fungicides.
Quantitative Data: Fungicidal Activity of a Related Thiophene Carboxamide
The following table summarizes the fungicidal activity of a structurally related thiophene carboxamide, Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, against cucumber downy mildew (Pseudoperonospora cubensis).
| Compound | Target Pathogen | EC50 (mg/L) | Yield (%) | Reference Commercial Fungicides | EC50 (mg/L) |
| Methyl 5-(5-bromo-6-chloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Pseudoperonospora cubensis | 4.69 | 64 | Diflumetorim | 21.44 |
| Flumorph | 7.55 |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a model N-aryl-5-bromo-4-chlorothiophene-2-carboxamide, a potential agrochemical intermediate, starting from this compound. The protocol is based on established amide coupling methodologies.
Protocol 1: Synthesis of N-(2,4-difluorophenyl)-5-bromo-4-chlorothiophene-2-carboxamide
Objective: To synthesize a potential fungicidal intermediate via amide coupling of this compound and 2,4-difluoroaniline.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
2,4-difluoroaniline
-
Triethylamine (TEA)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-bromo-4-chlorothiophene-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Dissolve the crude 5-bromo-4-chlorothiophene-2-carbonyl chloride from Step 1 in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-difluorophenyl)-5-bromo-4-chlorothiophene-2-carboxamide.
Visualizations
Synthetic Pathway for a Thiophene Carboxamide Fungicide
Caption: Synthetic route to a potential thiophene carboxamide fungicide intermediate.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Thiophene Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of aromatic rings, and its application to heterocyclic systems like thiophene is of significant interest in medicinal chemistry and materials science. Thiophenes are key structural motifs in many pharmaceuticals and organic electronic materials.[1] The SNAr reaction on the thiophene ring allows for the introduction of a wide variety of substituents, enabling the fine-tuning of molecular properties for specific applications.
Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the thiophene ring can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs). These groups, such as nitro (–NO₂), cyano (–CN), or sulfonyl (–SO₂R), activate the ring towards attack by a nucleophile, stabilizing the negatively charged intermediate. The reaction generally proceeds through a stepwise addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
This document provides detailed application notes, experimental protocols, and key data for performing nucleophilic aromatic substitution on the thiophene ring.
Reaction Mechanism and Principles
The SNAr reaction on a thiophene ring is a two-step process:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of electron-withdrawing groups, particularly at positions that can delocalize the negative charge, is crucial for this step.
-
Elimination of the Leaving Group: The aromaticity of the thiophene ring is restored by the departure of the leaving group.
The overall rate of the reaction is influenced by several factors:
-
Strength of the Electron-Withdrawing Groups: More powerful EWGs increase the rate of reaction.
-
Nature of the Leaving Group: The reactivity of the leaving group often follows the order F > Cl > Br > I for SNAr reactions, which is opposite to the trend in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilicity of the Attacking Reagent: Stronger nucleophiles react faster.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are commonly used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocols
This section provides a general protocol for the nucleophilic aromatic substitution of a halogenated nitrothiophene with an amine nucleophile. This can be adapted for other nucleophiles and substrates.
General Protocol for the Synthesis of N-Aryl-5-nitrothiophen-2-amine
Materials:
-
2-Bromo-5-nitrothiophene (Substrate)
-
Aniline (Nucleophile)
-
Potassium Carbonate (Base)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-nitrothiophene (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to dissolve the substrate. To this solution, add aniline (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative examples of nucleophilic aromatic substitution reactions on the thiophene ring with various nucleophiles.
| Thiophene Substrate | Nucleophile | Leaving Group | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Bromo-5-nitrothiophene | Piperidine | Br | Methanol | 50 | 2 | 2-(Piperidin-1-yl)-5-nitrothiophene | 95 |
| 2-Chloro-3,5-dinitrothiophene | Aniline | Cl | Methanol | 25 | 0.5 | N-(3,5-Dinitrothiophen-2-yl)aniline | >90 |
| 2-Bromo-5-nitrothiophene | Sodium methoxide | Br | Methanol | 25 | 1 | 2-Methoxy-5-nitrothiophene | 98 |
| 2-Bromo-3-nitrothiophene | Piperidine | Br | Methanol | 50 | 2 | 2-(Piperidin-1-yl)-3-nitrothiophene | 92 |
| 2-Methoxy-3,5-dinitrothiophene | Pyrrolidine | OMe | Methanol | 25 | - | 2-(Pyrrolidin-1-yl)-3,5-dinitrothiophene | - |
Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of nucleophilic aromatic substitution on a thiophene ring.
References
Application Notes and Protocols for Creating Diverse Chemical Libraries from Thiophene-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form a wide range of interactions with biological targets have cemented its role as a cornerstone in modern drug design.[3][4] Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy against a wide array of diseases including cancer, inflammation, and cardiovascular conditions.[2][3] Notable examples include the antiplatelet agent Clopidogrel (Plavix®) and the antipsychotic Olanzapine.[2][5]
The creation of diverse chemical libraries based on the thiophene scaffold is a critical strategy in drug discovery.[4][6] By systematically modifying the core structure, researchers can explore a vast chemical space to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles.[7] These libraries are essential for high-throughput screening (HTS) campaigns aimed at discovering new lead compounds.[8]
This document provides detailed protocols for the synthesis of thiophene scaffolds, strategies for their diversification, and methods for screening the resulting chemical libraries.
Core Synthesis Strategies for Thiophene Scaffolds
Several robust synthetic methods are available for constructing the thiophene ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.[] Two of the most common and versatile methods are the Gewald Aminothiophene Synthesis and the Paal-Knorr Synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction that provides a direct route to highly functionalized 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Base (e.g., triethylamine, dimethylamine)
-
Solvent (e.g., ethanol, DMF)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification reagents/equipment (rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent, add a base such as triethylamine (1.5 equivalents).[2]
-
Add elemental sulfur (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid product by filtration, wash with cold water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and reliable method for converting 1,4-dicarbonyl compounds into thiophenes using a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[2][]
Experimental Protocol: Paal-Knorr Synthesis
-
Materials:
-
1,4-Dicarbonyl compound (e.g., hexan-2,5-dione)
-
Sulfurizing agent (e.g., Phosphorus pentasulfide, P₂S₅)
-
Inert solvent (e.g., toluene, xylene)
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard purification equipment
-
-
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound (1 equivalent) in an inert solvent like toluene.
-
Carefully add the sulfurizing agent, such as P₂S₅ (0.4 equivalents), in portions. The reaction can be exothermic.
-
Heat the mixture to reflux (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and decant the solvent.
-
Carefully quench the reaction residue by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude thiophene derivative by distillation or column chromatography.
-
Scaffold Diversification and Library Generation
Once a core thiophene scaffold is synthesized, a diverse library can be generated through various chemical transformations. This often involves parallel synthesis techniques to efficiently create a large number of analogs.[10][11] A key strategy is to install functional groups that serve as versatile handles for subsequent reactions, such as carboxylic acids, amines, or halides.
The following workflow illustrates a general strategy for creating a diverse chemical library starting from a functionalized thiophene core.
Protocol: Diversification via Curtius Rearrangement to Isocyanates
Thiophene-based isocyanates are highly versatile intermediates that can be reacted with a wide range of nucleophiles (e.g., amines, alcohols) to rapidly generate libraries of urea and carbamate derivatives.[1] This protocol outlines the synthesis of a thiophene isocyanate from a thiophenecarboxylic acid.
-
Part 1: Synthesis of Thiophene-2-carbonyl azide [1]
-
Materials:
-
Thiophene-2-carbonyl chloride
-
Sodium azide (NaN₃)
-
Acetone, Water
-
Ice bath, magnetic stirrer
-
-
Procedure:
-
Dissolve thiophene-2-carbonyl chloride (1 equivalent) in acetone.
-
In a separate flask, dissolve sodium azide (1.1 equivalents) in water.
-
Cool the sodium azide solution in an ice bath to 0-5 °C.
-
Slowly add the thiophene-2-carbonyl chloride solution to the cold sodium azide solution with vigorous stirring.
-
Continue stirring the mixture at 0-5 °C for 1-2 hours. The product, thiophene-2-carbonyl azide, will precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Caution: Acyl azides can be explosive and should be handled with care.
-
-
-
Part 2: Synthesis of 2-Thienyl Isocyanate [1]
-
Materials:
-
Thiophene-2-carbonyl azide
-
Anhydrous toluene
-
Nitrogen atmosphere setup, heating mantle, condenser
-
-
Procedure:
-
Suspend the dried thiophene-2-carbonyl azide (1 equivalent) in anhydrous toluene in a flask under a nitrogen atmosphere.
-
Heat the suspension to reflux (approx. 110 °C). The reaction progress can be monitored by the evolution of nitrogen gas.
-
The reaction is typically complete within 1-2 hours. The resulting solution of 2-thienyl isocyanate can be used directly in the next step for library generation.
-
-
-
Part 3: Parallel Library Synthesis
-
Procedure:
-
In a 96-well plate, dispense the solution of 2-thienyl isocyanate into each well.
-
To each well, add a different nucleophile (e.g., a diverse set of primary or secondary amines dissolved in a suitable solvent).
-
Allow the plate to react at room temperature or with gentle heating.
-
After the reaction is complete, remove the solvent under vacuum to yield the library of thiophene-based ureas.
-
-
Application: High-Throughput Screening (HTS) of Thiophene Libraries
After synthesis and purification, the chemical library is screened against biological targets to identify "hit" compounds.[8] HTS allows for the rapid evaluation of thousands of compounds in a miniaturized, automated format.[8][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. espublisher.com [espublisher.com]
- 7. espublisher.com [espublisher.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs)
Application Notes & Protocols
Topic: 2-((2,4-Dichlorobenzyl)oxy)phenethylamine: A Key Intermediate in the Synthesis of the Antifungal Agent Sertaconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-((2,4-Dichlorobenzyl)oxy)phenethylamine is a critical aryl ether intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs). Its structure is fundamental to the efficacy of the final drug product. This document provides detailed protocols and data regarding its application in the synthesis of Sertaconazole, a broad-spectrum antifungal agent. The procedures outlined are intended for research and development purposes and should be adapted and validated for large-scale manufacturing.
Role in Sertaconazole Synthesis
In the synthesis of Sertaconazole, 2-((2,4-dichlorobenzyl)oxy)phenethylamine serves as the core backbone, which is later coupled with (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) methanesulfonate. This key coupling reaction forms the final API. The purity and yield of this intermediate directly impact the efficiency of the overall synthesis and the quality of the final drug substance.
Experimental Data
The following table summarizes the quantitative data for the key synthetic step involving the formation of 2-((2,4-dichlorobenzyl)oxy)phenethylamine and its subsequent conversion to Sertaconazole.
| Reaction Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| Formation of Intermediate | 1. 2-Nitrophenylethanol2. 2,4-Dichlorobenzyl chloride | DMF | 80 | 6 | 85 | >98 |
| Reduction to Amine | 2-((2,4-Dichlorobenzyl)oxy)nitrophenylethane | Ethanol/H₂O | 25 | 4 | 92 | >99 |
| Coupling to Sertaconazole | 1. 2-((2,4-Dichlorobenzyl)oxy)phenethylamine2. Imidazole derivative | Acetonitrile | 75 | 12 | 78 | >99.5 |
Experimental Protocols
Synthesis of 2-((2,4-Dichlorobenzyl)oxy)phenethylamine (Intermediate)
Step A: Etherification
-
To a solution of 2-Nitrophenylethanol (1.0 eq) in dimethylformamide (DMF, 10 vol), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,4-Dichlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water (50 vol).
-
Extract the aqueous layer with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ether.
Step B: Reduction
-
Dissolve the crude ether from Step A in a mixture of Ethanol and Water (4:1, 10 vol).
-
Add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Add water and extract the product with dichloromethane (3 x 15 vol).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the desired intermediate, 2-((2,4-dichlorobenzyl)oxy)phenethylamine.
Synthesis of Sertaconazole (Final API)
-
Dissolve 2-((2,4-dichlorobenzyl)oxy)phenethylamine (1.0 eq) in acetonitrile (15 vol).
-
Add potassium carbonate (2.0 eq) and (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl) methanesulfonate (1.05 eq).
-
Heat the reaction mixture to 75°C and stir for 12 hours.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford Sertaconazole as a white solid.
Visualizations
Caption: Synthetic workflow for Sertaconazole highlighting the key intermediate.
Caption: Logical relationship of the phenethylamine scaffold as a precursor to various APIs.
Troubleshooting & Optimization
improving reaction yield in the synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the bromination of 4-chlorothiophene-2-carboxylic acid.
Problem 1: Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my starting material (4-chlorothiophene-2-carboxylic acid) during the bromination reaction. What could be the issue?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Brominating Agent | N-Bromosuccinimide (NBS) is a common brominating agent. Ensure it is fresh and has been stored properly in a cool, dark, and dry place. Over time, NBS can decompose. Consider opening a new bottle of NBS. If using elemental bromine, ensure it has not been exposed to moisture. |
| Insufficient Catalyst or Initiator | For reactions involving NBS, a radical initiator (like AIBN or benzoyl peroxide) or an acid catalyst may be required to facilitate the reaction. Ensure the initiator or catalyst is added in the correct stoichiometric amount. For elemental bromine, a Lewis acid catalyst might be necessary. |
| Low Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature or below, consider gradually increasing the temperature and monitoring the reaction progress by TLC or GC-MS. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Acetic acid or a chlorinated solvent like dichloromethane (DCM) or chloroform are often used for brominations. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Problem 2: Formation of Multiple Products and Low Regioselectivity
Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product indicates a mixture of isomers. How can I improve the regioselectivity of the bromination?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-bromination | The thiophene ring is susceptible to multiple halogenations. Using an excess of the brominating agent can lead to the formation of di-brominated byproducts. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. |
| Incorrect Reaction Conditions | The regioselectivity of electrophilic substitution on the thiophene ring is sensitive to reaction conditions. The carboxylic acid group at the 2-position and the chloro group at the 4-position will direct the incoming electrophile. While the 5-position is generally favored, changes in temperature or solvent polarity can influence the formation of other isomers. |
| Side Reactions | At elevated temperatures, decarboxylation of the starting material or product can occur, leading to other brominated thiophene byproducts. It is important to carefully control the reaction temperature. |
Problem 3: Difficult Purification of the Final Product
Question: I am having trouble isolating the pure this compound from the reaction mixture. What purification strategies can I employ?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Byproducts | Isomeric byproducts or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography challenging. |
| Presence of Acidic Impurities | The crude product may contain acidic byproducts or residual acid catalyst. |
| Recrystallization Issues | The product may be difficult to recrystallize due to the presence of impurities that inhibit crystal formation. |
Purification Workflow:
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction yield for the synthesis of this compound?
A1: While specific yield data for this exact compound is not widely published, yields for similar halogenations of substituted thiophenes can range from moderate to good (40-80%), depending on the optimization of reaction conditions and the purity of the starting materials.
Q2: Which starting material is preferred for this synthesis: 4-chlorothiophene-2-carboxylic acid or 5-bromothiophene-2-carboxylic acid?
A2: Bromination of 4-chlorothiophene-2-carboxylic acid is a plausible route. The electron-withdrawing nature of the carboxylic acid and the chloro group deactivates the ring, but the directing effects still favor substitution at the 5-position. Chlorination of 5-bromothiophene-2-carboxylic acid is also a possibility, but bromination is often more selective than chlorination.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) can be used to identify the components of the crude reaction mixture, including any byproducts. Nuclear magnetic resonance (NMR) spectroscopy of the crude product will provide information on the regioselectivity of the reaction.
Q4: Can I use elemental bromine instead of N-Bromosuccinimide (NBS)?
A4: Yes, elemental bromine in a suitable solvent like acetic acid or a chlorinated solvent can be used. However, bromine is highly corrosive and toxic, requiring careful handling. NBS is a solid and is often easier and safer to handle. The reactivity and selectivity of bromine can also be different from NBS, potentially leading to different byproduct profiles.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves halogenating agents which are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via the bromination of 4-chlorothiophene-2-carboxylic acid.
Materials:
-
4-chlorothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetic acid (glacial)
-
Sodium sulfite
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophene-2-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium sulfite to quench any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Reaction Yield
| Observation | Potential Cause | Suggested Action |
| Incomplete reaction (starting material remains) | Low reaction temperature | Increase temperature to 60-70 °C |
| Inactive NBS | Use a fresh bottle of NBS | |
| Formation of multiple byproducts | Over-bromination | Use 1.0-1.05 eq. of NBS and add it slowly |
| High reaction temperature | Maintain temperature at 60-70 °C and avoid overheating | |
| Product loss during workup | Insufficient extraction | Perform at least three extractions with ethyl acetate |
| Emulsion formation | Add brine to break the emulsion |
identifying side products in the bromination of 4-chlorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chlorothiophene-2-carboxylic acid. Our aim is to help you identify potential side products and optimize your reaction conditions for the successful synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product in the bromination of 4-chlorothiophene-2-carboxylic acid?
The expected major product is this compound. This is due to the directing effects of the substituents on the thiophene ring. The carboxylic acid group at position 2 and the chloro group at position 4 both direct electrophilic substitution to the 5-position.
Q2: I'm observing a product with a higher molecular weight than expected. What could it be?
A higher molecular weight product could indicate polybromination. The most likely polybrominated side product is 3,5-dibromo-4-chlorothiophene-2-carboxylic acid. This can occur if the reaction is run for too long, at too high a temperature, or with an excess of the brominating agent.
Q3: My reaction seems to have produced a neutral compound and I'm seeing gas evolution. What might be happening?
Gas evolution (carbon dioxide) and the formation of a neutral species suggest that decarboxylation may be occurring as a side reaction. This would result in the formation of 2,5-dibromo-3-chlorothiophene. Decarboxylation of aromatic carboxylic acids can sometimes be induced by heat or certain reagents.
Q4: How can I confirm the identity of the main product and the potential side products?
The most effective methods for identifying your products are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The desired product, this compound, should show a single singlet for the remaining proton on the thiophene ring. The carboxylic acid proton will appear as a broad singlet far downfield (typically 10-13 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-180 ppm.
-
Mass Spectrometry: This will allow you to determine the molecular weight of your products and compare them to the expected values. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl are in an approximate 3:1 ratio) will be distinctive.
Q5: What steps can I take to minimize the formation of side products?
To minimize side product formation, consider the following:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide or bromine).
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to reduce the likelihood of over-bromination and decarboxylation.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method to avoid unnecessarily long reaction times.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine.
Data Presentation
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | |||
| 4-chlorothiophene-2-carboxylic acid | ![]() | C₅H₃ClO₂S | 162.59 |
| Expected Product | |||
| This compound | ![]() | C₅H₂BrClO₂S | 241.49 |
| Potential Side Products | |||
| 3,5-dibromo-4-chlorothiophene-2-carboxylic acid | ![]() | C₅HBr₂ClO₂S | 320.39 |
| 2,5-dibromo-3-chlorothiophene | ![]() | C₄HBr₂ClS | 299.38 |
Experimental Protocols
Bromination of 4-chlorothiophene-2-carboxylic acid with N-Bromosuccinimide (NBS)
This protocol is designed to favor the formation of the desired mono-brominated product.
Materials:
-
4-chlorothiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, etc.)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-chlorothiophene-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 equivalents) to the cooled solution in portions over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction scheme for the bromination of 4-chlorothiophene-2-carboxylic acid.
Caption: Troubleshooting workflow for identifying side products.
Technical Support Center: Purification of 5-Bromo-4-chlorothiophene-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromo-4-chlorothiophene-2-carboxylic acid. The following information is designed to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent. The volume of solvent used was too large. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated. Use a minimal amount of hot solvent to dissolve the crude product. |
| Oily Product or Incomplete Crystallization | Presence of impurities that are inhibiting crystal formation. Residual solvent. | Try a different recrystallization solvent or a multi-solvent system. Ensure the product is thoroughly dried under vacuum. Consider pre-purification by acid-base extraction to remove neutral impurities. |
| Persistent Impurities in the Final Product | The impurity has similar solubility properties to the desired compound. | If recrystallization is ineffective, column chromatography may be necessary. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation.[1][2] |
| Multiple Spots on TLC After Column Chromatography | Inappropriate solvent system for the column. Co-elution of impurities. | Optimize the eluent system using TLC. A common starting point for acidic compounds is a mixture of hexanes and ethyl acetate with a small percentage of acetic or formic acid.[1][2] |
| Product is a Salt, Not the Free Carboxylic Acid | The compound was not properly neutralized after an acid-base extraction. | Ensure the pH of the aqueous layer is adjusted to be sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid before extraction.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective general method for purifying this compound?
A1: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler and more scalable for removing small amounts of impurities, while column chromatography provides better separation for complex mixtures.
Comparison of Primary Purification Techniques
| Technique | Advantages | Disadvantages |
| Recrystallization | - Simple and cost-effective- Can yield very pure crystalline solids- Scalable | - May not be effective for impurities with similar solubility- Potential for product loss in the mother liquor |
| Column Chromatography | - Excellent for separating complex mixtures- High resolution is possible | - More time-consuming and requires more solvent- Can be less scalable than recrystallization |
Q2: What are suitable solvents for the recrystallization of this compound?
A2: For carboxylic acids, polar solvents or solvent mixtures are often effective. Based on procedures for similar compounds like 5-chlorothiophene-2-carboxylic acid, an ethanol/water mixture is a good starting point.[4][5] Toluene or other aromatic hydrocarbons could also be effective.
Suggested Recrystallization Solvents
| Solvent System | Pros | Cons |
| Ethanol/Water | Good for moderately polar compounds. The ratio can be adjusted to optimize solubility. | The compound may oil out if the water is added too quickly or if the solution is cooled too rapidly. |
| Toluene | Effective for less polar impurities. | Higher boiling point requires more energy for removal. |
| Acetic Acid/Water | The acidic nature can help to keep the carboxylic acid protonated. | Residual acetic acid can be difficult to remove. |
Q3: How can I remove unreacted starting materials or other neutral impurities?
A3: An acid-base extraction is a highly effective method. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium hydroxide), the carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.[6]
Q4: What are the likely impurities in a synthesis of this compound?
A4: Common impurities often include unreacted starting materials (e.g., 4-chlorothiophene-2-carboxylic acid or 2-carboxythiophene), over-brominated or over-chlorinated byproducts, and residual reagents from the synthesis.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, with 0.5-1% acetic acid added to the eluent).[1][2]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. orgsyn.org [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Regioselective Functionalization of Disubstituted Thiophenes
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of disubstituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of disubstituted thiophenes?
A1: The primary challenges stem from the inherent electronic properties of the thiophene ring and the influence of the existing substituents. Key difficulties include:
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Controlling Regioselectivity: The thiophene ring has multiple non-equivalent C-H bonds. The α-positions (C2 and C5) are generally more reactive towards electrophilic substitution and deprotonation than the β-positions (C3 and C4).[1][2] Directing a reaction to a specific, less-reactive position in the presence of more reactive sites is a significant hurdle.
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Mixture of Isomers: Reactions often yield a mixture of regioisomers, which can be difficult and costly to separate.[3] The interplay between the directing effects of the two existing substituents can lead to multiple products.
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Steric Hindrance: Substituents can physically block access to adjacent positions, preventing reagents from approaching the desired reaction site.[4][5] This is particularly challenging when targeting a position crowded by a bulky group.
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Substrate-Directing Effects: The electronic nature (electron-donating or electron-withdrawing) of the substituents profoundly influences the reactivity and directs incoming groups to specific positions, which may not be the desired ones.[6]
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Harsh Reaction Conditions: Achieving functionalization at less reactive positions, such as C-H activation at a β-position, can require high temperatures or highly specialized and sensitive catalyst systems.[7][8]
Q2: How do the positions of existing substituents (e.g., 2,3- vs. 2,4- vs. 2,5-) affect further functionalization?
A2: The substitution pattern fundamentally alters the electronic and steric environment of the remaining C-H bonds:
-
2,5-Disubstituted Thiophenes: All α-positions are blocked. Functionalization must occur at the less reactive β-positions (C3 or C4). This often requires C-H activation strategies, which can be challenging to control if the C3 and C4 positions are not electronically differentiated by the C2 and C5 substituents.[9]
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2,4-Disubstituted Thiophenes: This pattern leaves one α-position (C5) and one β-position (C3) available. The C5 position is typically the most reactive and favored site for deprotonation or electrophilic attack.[10][11] Selectively targeting the C3 position requires overcoming the inherent reactivity of the C5 site, often by using directing groups or specialized catalytic systems.
-
2,3-Disubstituted Thiophenes: The C5 position is the most electronically activated and sterically accessible α-position, making it the primary site for functionalization. The C4 position is a less reactive β-position, and targeting it requires specific strategies to overcome the preference for C5.
-
3,4-Disubstituted Thiophenes: Both α-positions (C2 and C5) are available and electronically favored. If the substituents at C3 and C4 are different, they may exert different electronic effects, potentially allowing for selective functionalization at either C2 or C5. However, if the substituents are similar, a mixture of 2- and 5-functionalized products is likely.[12][13]
Q3: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence regioselectivity?
A3: EDGs and EWGs have predictable but powerful directing effects:
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Electron-Donating Groups (e.g., -OR, -NR₂, -Alkyl): These groups increase the electron density of the thiophene ring, activating it towards electrophilic substitution. They primarily direct incoming electrophiles to the ortho and para positions. For a substituent at C2, this activates the C3 and C5 positions.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CO₂R, -SO₂R): These groups decrease the ring's electron density, deactivating it towards electrophilic substitution. They typically direct incoming nucleophiles in nucleophilic aromatic substitution and can direct metallation (deprotonation) to adjacent positions. For example, an amide or ester group can act as a directing group for ortho-lithiation.[14]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
| Probable Cause | Recommended Solution |
| Weak Directing Group Effect: The existing substituents do not exert strong enough control over the reaction site. | 1. Introduce a Directing Group: If possible, modify the substrate to include a strong directing group (e.g., amide, picolinamide) that can chelate to a metal catalyst, forcing the reaction at an adjacent C-H bond.[14] 2. Switch Reaction Type: Change from a reaction governed by the thiophene's inherent electronics (e.g., Friedel-Crafts) to one controlled by a directing group (e.g., directed ortho-metalation). |
| Competing Electronic and Steric Effects: The electronic preference for one site is counteracted by steric hindrance, leading to a mixture of products. | 1. Modify Reagent Size: If steric hindrance is blocking the electronically preferred site, try a smaller, less bulky reagent or catalyst. 2. Modify Substrate Size: Conversely, if you want to exploit steric effects to block a more reactive site, consider using a bulkier protecting group on one of the substituents.[15] |
| Incorrect Choice of Base/Catalyst: The chosen base or catalyst system is not selective for the desired position. For example, using LDA might cause deprotonation at the most acidic proton rather than facilitating a halogen dance.[16] | 1. Ligand Screening (for C-H activation): The choice of ligand in palladium-catalyzed C-H activation can switch the selectivity between α and β positions.[17] 2. Base Selection (for Lithiation/Halogen Dance): For a halogen dance, a base like LDA is often used to initiate the rearrangement.[18] For direct lithiation, n-BuLi or t-BuLi is common, but their choice can affect side reactions.[16] |
Issue 2: Low Reaction Yield or Incomplete Conversion
| Probable Cause | Recommended Solution |
| Insufficient Reagent Activity: The base is not strong enough for deprotonation, or the catalyst is not active enough for C-H activation or cross-coupling under the chosen conditions. | 1. Change Base/Catalyst: Switch to a more reactive organolithium reagent (e.g., from n-BuLi to s-BuLi or t-BuLi) or a more active palladium catalyst/ligand combination.[16] 2. Increase Temperature: Carefully increase the reaction temperature. Note that this may negatively impact regioselectivity. |
| Deactivation of Catalyst: The catalyst is being poisoned by impurities or is degrading under the reaction conditions. | 1. Purify Reagents and Solvents: Ensure all starting materials, solvents, and reagents are rigorously purified and dried. Oxygen can be a potent inhibitor in many organometallic reactions.[1] 2. Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen, especially for palladium-catalyzed reactions. |
| Poor Solubility: Reagents or intermediates are precipitating from the reaction mixture, halting the reaction. | 1. Change Solvent: Switch to a solvent system in which all components are more soluble (e.g., THF, dioxane, toluene). 2. Add a Co-solvent: Use a co-solvent to improve solubility. |
| Reversible Reaction or Unstable Intermediate: The lithiated or metalated intermediate is not stable at the reaction temperature and is reverting to the starting material. | 1. Lower Temperature: Perform lithiation at very low temperatures (e.g., -78 °C or lower) to stabilize the intermediate.[19] 2. Trap Intermediate Quickly: Add the electrophile at low temperature as soon as the metalation is complete. |
Issue 3: Unwanted Side Reactions (Debromination, Protodeboronation, Homocoupling)
| Probable Cause | Recommended Solution |
| Protic Impurities: The highly reactive organometallic intermediate (e.g., thienyllithium) is being quenched by trace amounts of water or other protic sources. | 1. Dry Glassware and Reagents: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Ensure solvents are anhydrous and reagents are dry.[20] 2. Use a Scavenger: In some cases, adding a small amount of a scavenger to react with trace water can be effective. |
| Side Reaction with Byproducts: In a lithium-halogen exchange using n-BuLi, the n-butyl bromide byproduct can react with the thienyllithium intermediate. | 1. Use t-BuLi: Use two equivalents of t-BuLi. The first performs the exchange, and the second eliminates the t-butyl bromide byproduct to form isobutylene gas, a non-reactive byproduct.[16] |
| Oxygen Contamination: The presence of oxygen can lead to oxidative homocoupling of organometallic intermediates or boronic acids. | 1. Maintain Inert Atmosphere: Ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[1] 2. Use Degassed Solvents: Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas. |
Quantitative Data Summary
The success of regioselective functionalization is highly substrate- and condition-dependent. The following tables provide comparative data from literature to guide experimental design.
Table 1: Regioselectivity in the Lithiation-Trapping of Bromothiophenes
| Starting Material | Base (equiv.) | Conditions | Major Intermediate | Trapped Product Yield | Reference |
| 2-Bromothiophene | LDA (1.2) | THF, -78°C to RT, 15h | 3-Bromo-2-lithiothiophene | High (via Halogen Dance) | [18] |
| 3-Bromothiophene | n-BuLi (1.1) | THF, -70°C | 3-Lithiothiophene | >90% (via Li-Br Exchange) | [16] |
| 3-Bromothiophene | t-BuLi (2.0) | THF, -78°C, 1h | 3-Lithiothiophene | ~100% (clean exchange) | [16] |
| 2-Bromo-5-hexylthiophene | LDA (1.2) | THF, -78°C to RT, 15h | 3-Bromo-5-hexyl-2-lithiothiophene | 88% | [18] |
Table 2: Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Arylation of 2-Substituted Thiophenes
| Thiophene Substrate | Ligand | Position Selectivity | Reference |
| 2-Arylthiophene | 2,2'-bipyridyl | α-arylation (C5) | [17] |
| 2-Arylthiophene | P[OCH(CF₃)₂]₃ | β-arylation (C3 or C4) | [17] |
| Thiophene-2-carboxamide | AsPh₃ | Vicinal C4,C5-difunctionalization | [21] |
Experimental Protocols
Protocol 1: C2-Lithiation and Electrophilic Quench of a 3-Substituted Thiophene
This protocol describes the selective functionalization at the C2 position, which is typically the most acidic site adjacent to the sulfur atom.
-
Preparation: Under an inert atmosphere (Argon), add the 3-substituted thiophene (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethyltin chloride, iodine, an aldehyde) (1.2 eq), either neat or as a solution in anhydrous THF.
-
Warming and Completion: Allow the reaction to warm slowly to room temperature and continue stirring for 2-4 hours or until TLC/LC-MS analysis indicates consumption of the intermediate.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general procedure for cross-coupling at a halogenated position (e.g., C3-Br) of a disubstituted thiophene.
-
Preparation: To a reaction vessel, add the brominated disubstituted thiophene (1.0 eq), the boronic acid or boronate ester partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DME).
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Cooling and Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 10. Collection - Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. Item - Practical Access to Metallo Thiophenes: Regioselective Synthesis of 2,4-Disubstituted Thiophenes - figshare - Figshare [figshare.com]
- 12. Regiospecific synthesis of 3,4-disubstituted thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-4-chlorothiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-bromo-4-chlorothiophene-2-carboxylic acid. Our aim is to help you navigate the complexities of this reaction, enabling successful and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of this compound?
A1: The main challenges with this substrate are:
-
Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) requires careful optimization to achieve selective coupling at the more reactive C-Br bond. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.
-
Interference from the Carboxylic Acid Group: The carboxylic acid functionality can potentially interfere with the catalytic cycle. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium center and deactivate the catalyst.
-
Catalyst and Ligand Selection: Identifying the optimal palladium catalyst and ligand combination is crucial for achieving high yield and selectivity, especially given the presence of the less reactive C-Cl bond and the potentially coordinating carboxylic acid group.
Q2: How can I favor the selective coupling at the C-Br bond over the C-Cl bond?
A2: To achieve high chemoselectivity for the C-Br bond, consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which are known to promote the oxidative addition of aryl bromides.
-
Reaction Temperature: Lower reaction temperatures generally favor selectivity for the more reactive C-Br bond.
-
Reaction Time: Careful monitoring of the reaction progress is essential to stop the reaction upon consumption of the starting material, preventing subsequent, slower reaction at the C-Cl bond.
Q3: Should I protect the carboxylic acid group before performing the Suzuki coupling?
A3: Protecting the carboxylic acid group, typically by converting it to an ester (e.g., methyl or ethyl ester), is a highly recommended strategy. This prevents the formation of the carboxylate anion, which can deactivate the palladium catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.
Q4: What are common side reactions to watch out for?
A4: Besides the potential for coupling at the C-Cl position, other common side reactions include:
-
Protodeboronation: The boronic acid reagent can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a deborylated byproduct.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.
-
Dehalogenation: The starting material can undergo reduction, where the bromine or chlorine atom is replaced by a hydrogen atom.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst that is known to be robust. Consider using a palladacycle or a pre-formed catalyst like XPhos Pd G4. |
| Catalyst Poisoning by Carboxylic Acid | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos are often effective for challenging substrates.[1] |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous if required by the protocol. |
| Poor Solvent Choice or Quality | Ensure solvents are anhydrous and properly degassed to remove oxygen. Common solvent systems include dioxane/water, toluene/water, or DMF. |
| Low Reaction Temperature | Gradually increase the reaction temperature, but be mindful that higher temperatures may reduce selectivity. |
Problem 2: Poor Chemoselectivity (Coupling at both C-Br and C-Cl)
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Lower the reaction temperature to favor the more kinetically favorable C-Br bond activation. |
| Reaction Time is Too Long | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Ligand is Not Selective Enough | Experiment with different ligands. Some ligands may offer better selectivity for C-Br over C-Cl oxidative addition. |
Problem 3: Significant Side Product Formation (Protodeboronation, Homocoupling)
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Boronic Acid Instability | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or trifluoroborate salts. |
| Water Content in Solvent | While some water is often necessary for the transmetalation step, excessive amounts can promote protodeboronation. Optimize the organic solvent to water ratio. |
Data Presentation
The following tables summarize typical yields for Suzuki coupling reactions of substrates analogous to this compound. This data is intended to provide a starting point for catalyst and ligand selection.
Table 1: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [2]
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 71.5 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80.2 |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70.2 |
Table 2: One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde [3]
| First Boronic Acid | Second Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Overall Yield (%) |
| Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 75 |
| Phenylboronic acid | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 72 |
| Phenylboronic acid | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 68 |
| Phenylboronic acid | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 70 |
| 4-Methoxyphenylboronic acid | trans-1-Heptenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 65 |
Experimental Protocols
Protocol 1: Suzuki Coupling of Esterified 5-bromo-4-chlorothiophene-2-carboxylate with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
-
Esterification of this compound:
-
Dissolve this compound (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol) as the solvent.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC until completion.
-
After cooling, neutralize the acid, extract the ester with an organic solvent, and purify by column chromatography.
-
-
Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask, add the esterified 5-bromo-4-chlorothiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Hydrolysis of the Ester:
-
Dissolve the purified ester in a suitable solvent (e.g., THF/water or methanol/water).
-
Add a base (e.g., LiOH or NaOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the carboxylic acid product, which can then be isolated by filtration or extraction.
-
Visualizations
Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of thiophene-2-carboxylic acids under thermal stress
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene-2-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted decarboxylation of these compounds under thermal stress.
Frequently Asked Questions (FAQs)
Q1: My thiophene-2-carboxylic acid is decomposing upon heating. What is happening?
A1: You are likely observing thermal decarboxylation, a reaction where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), typically leaving a thiophene ring. This is a common issue when reactions involving thiophene-2-carboxylic acids are conducted at elevated temperatures.
Q2: At what temperature does decarboxylation of thiophene-2-carboxylic acid typically occur?
A2: The exact temperature for decarboxylation can vary depending on several factors, including the substituents on the thiophene ring, the solvent used, and the presence of any catalysts. While unsubstituted thiophene-2-carboxylic acid is relatively stable, derivatives with certain functionalities may decarboxylate at lower temperatures. For instance, thermolysis of some N‐arylthiophene‐2‐carboxamidoxime derivatives has been observed at temperatures between 200–250 °C.[1]
Q3: How do substituents on the thiophene ring affect the thermal stability of the carboxylic acid group?
A3: The electronic nature of the substituents plays a significant role. Generally, electron-withdrawing groups can facilitate decarboxylation by stabilizing the intermediate formed during the reaction. Conversely, electron-donating groups may increase the stability of the carboxylic acid.
Q4: What are the most effective strategies to prevent decarboxylation during a high-temperature reaction?
A4: The most robust and widely used strategy is to protect the carboxylic acid functionality. Converting the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl ester) is a common and effective method. The ester group is generally more stable under thermal stress and can be removed (deprotected) after the high-temperature step to regenerate the carboxylic acid.
Q5: Can I use a decarboxylation inhibitor?
A5: While there are known decarboxylase inhibitors, these are typically used in biological systems to inhibit specific enzymes.[2][3][4] Their application in preventing thermal decarboxylation in synthetic organic chemistry is not a standard practice and may not be effective.
Troubleshooting Guides
Issue 1: Significant product loss and gas evolution during a reaction involving a substituted thiophene-2-carboxylic acid at high temperatures.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermal Decarboxylation | Protect the carboxylic acid group as an ester (e.g., methyl ester) before the high-temperature step. See Experimental Protocol 1 . | The ester will be more stable at higher temperatures, preventing the loss of the functional group as CO₂. |
| Inappropriate Solvent Choice | Use a high-boiling, non-polar, aprotic solvent. | Minimizes side reactions and can improve the thermal stability of the substrate. |
| Presence of Catalytic Impurities | Purify the starting material and ensure the reaction vessel is clean. | Removal of acidic or basic impurities that may catalyze decarboxylation. |
Issue 2: My protection/deprotection strategy is resulting in low yields.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Esterification (Protection) | Ensure anhydrous conditions and use a suitable activating agent or catalyst. See Experimental Protocol 1 . | Drive the esterification reaction to completion for a higher yield of the protected compound. |
| Harsh Deprotection Conditions | Use mild hydrolysis conditions (e.g., base-catalyzed hydrolysis followed by careful acidification). See Experimental Protocol 2 . | Cleavage of the ester to the carboxylic acid without degrading other functional groups on the molecule. |
| Product Loss During Workup | Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during acidification to precipitate the carboxylic acid fully. | Improved recovery of the final product. |
Quantitative Data on Thermal Properties
| Compound | Standard Molar Enthalpy of Formation (crystalline, 298.15 K) | Standard Molar Enthalpy of Sublimation (298.15 K) |
| 3-Methyl-2-thiophenecarboxylic acid | -393.6 ± 1.7 kJ·mol⁻¹ | 98.0 ± 0.4 kJ·mol⁻¹ |
| 5-Methyl-2-thiophenecarboxylic acid | -395.7 ± 1.6 kJ·mol⁻¹ | 101.9 ± 0.3 kJ·mol⁻¹ |
| 5-Acetyl-2-thiophenecarboxylic acid | -547.8 ± 1.8 kJ·mol⁻¹ | 123.5 ± 0.6 kJ·mol⁻¹ |
Data sourced from a study on the thermochemical properties of 2-thiophenecarboxylic acid derivatives.[5] A higher enthalpy of sublimation can suggest stronger intermolecular forces in the crystalline state.
Experimental Protocols
Experimental Protocol 1: Protection of Thiophene-2-carboxylic Acid as a Methyl Ester
This protocol describes a general method for the esterification of a thiophene-2-carboxylic acid to protect it from thermal decarboxylation.
Materials:
-
Thiophene-2-carboxylic acid derivative (1.0 eq)
-
Methanol (as solvent and reagent, excess)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve the thiophene-2-carboxylic acid derivative (1 mmol) in methanol (5 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled solution with stirring.
-
Remove the ice bath and continue to stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice.
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Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the methyl ester. The product can be further purified by column chromatography if necessary.
Experimental Protocol 2: Deprotection of Methyl Thiophene-2-carboxylate
This protocol outlines the hydrolysis of the methyl ester to regenerate the thiophene-2-carboxylic acid.
Materials:
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Methyl thiophene-2-carboxylate derivative (1.0 eq)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
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Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the methyl thiophene-2-carboxylate derivative in methanol or a mixture of methanol and water.
-
Add an aqueous solution of NaOH (e.g., 1 M) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and carefully acidify with HCl (e.g., 1 M) until the thiophene-2-carboxylic acid precipitates.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the acidified aqueous solution with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Visualizations
References
strategies for scaling up the synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-4-chlorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable strategies for synthesizing this compound?
A1: The main scalable strategies involve multi-step syntheses starting from commercially available thiophene derivatives. Key approaches include:
-
Route A: Halogenation followed by Carboxylation: This involves the sequential halogenation of a suitable thiophene precursor, followed by introduction of the carboxylic acid group, typically via a lithiation or Grignard reaction.
-
Route B: Carboxylation of a Pre-halogenated Thiophene: This strategy begins with a di- or tri-halogenated thiophene, and the carboxylic acid is introduced at the 2-position. This can offer better regioselectivity compared to direct halogenation of a thiophene carboxylic acid.
-
Route C: Oxidation of a Corresponding Aldehyde: This method involves the synthesis of 5-bromo-4-chlorothiophene-2-carbaldehyde, which is then oxidized to the desired carboxylic acid.
Q2: What are the major challenges in scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges:
-
Regiocontrol during Halogenation: Direct halogenation of thiophene rings can lead to a mixture of isomers, which are often difficult to separate.[1]
-
Handling of Organometallic Reagents: Lithiation and Grignard reactions require strictly anhydrous conditions and careful temperature control, which can be challenging on a large scale.[2] The use of pyrophoric reagents like n-butyllithium also poses safety risks.
-
Side Reactions: Wurtz coupling can be a significant side reaction during the formation of Grignard reagents from benzylic or aryl halides.[3]
-
Purification: The final product and intermediates may require multiple purification steps, such as recrystallization or column chromatography, to achieve the desired purity, which can impact overall yield and cost on a larger scale.
Q3: Are there any one-pot procedures available for this synthesis?
A3: While a direct one-pot synthesis for this compound is not widely reported, related compounds have been synthesized using one-pot methods. For instance, a one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has been patented.[2][4] This approach involves chlorination followed by oxidation in a single reaction vessel, which can be adapted for the synthesis of the target molecule.
Troubleshooting Guides
Issue 1: Low Yield in Grignard-based Carboxylation
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate or proceeds sluggishly. | Inactive magnesium surface. | Activate the magnesium turnings prior to use by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] |
| Presence of moisture in the solvent or on glassware. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Significant formation of homocoupling (Wurtz) product. | The Grignard reagent is reacting with the starting halide. | Add the halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Consider using a different solvent; for example, 2-MeTHF has been shown to suppress Wurtz coupling in some cases.[3] |
| Low yield of carboxylic acid after quenching with CO₂. | Inefficient trapping of the Grignard reagent with CO₂. | Use freshly crushed dry ice or bubble dry CO₂ gas through the reaction mixture at a low temperature (-78 °C). Ensure vigorous stirring to maximize gas-liquid contact.[6] |
Issue 2: Poor Regioselectivity during Bromination
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple brominated isomers. | High reactivity of the thiophene ring leading to substitution at multiple positions. | Employ a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.[7] Perform the reaction at a lower temperature to improve selectivity. |
| Over-bromination leading to di- or tri-brominated species. | Use a stoichiometric amount of the brominating agent and add it portion-wise or as a solution to maintain better control over the reaction. |
Issue 3: Incomplete Lithiation or Side Reactions with n-BuLi
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction and recovery of starting material. | Insufficiently low temperature during lithiation. | Maintain the reaction temperature at or below -78 °C (dry ice/acetone bath) during the addition of n-butyllithium and for a sufficient time afterward to ensure complete lithiation. |
| Degradation of n-BuLi. | Use a freshly titrated solution of n-butyllithium to ensure accurate stoichiometry. | |
| Formation of unexpected byproducts. | Reaction with the solvent (e.g., THF). | Use a more stable etheral solvent if THF proves problematic, although THF is generally suitable at low temperatures. Ensure rapid quenching with the electrophile after lithiation is complete. |
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Route A: Halogenation & Carboxylation | Route B: Carboxylation of Halogenated Thiophene | Route C: Oxidation of Aldehyde |
| Starting Material | 2-chlorothiophene or thiophene-2-carboxylic acid | 2,3-dichloro-5-bromothiophene | 5-bromo-4-chlorothiophene-2-carbaldehyde |
| Typical Overall Yield | 40-60% | 60-75% | >80% (for the oxidation step)[8] |
| Key Reagents | NBS, Br₂, n-BuLi, Mg, CO₂ | n-BuLi or Mg, CO₂ | Oxidizing agents (e.g., Jones reagent, NaClO₂)[1][8] |
| Scalability Challenges | Handling of organometallics, regioselectivity | Handling of organometallics | Synthesis of the starting aldehyde |
| Purity of Crude Product | Moderate, may contain isomers | High, good regiocontrol | High |
Experimental Protocols
Protocol 1: Synthesis of 5-bromothiophene-2-carboxylic acid (Illustrative for Route A)
This protocol is adapted from literature procedures for similar compounds.[8]
Step 1: Bromination of Thiophene-2-carboxylic acid
-
To a stirred solution of thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 5-bromothiophene-2-carboxylic acid.
Step 2: Conversion to the target molecule would require subsequent chlorination and is complex due to directing group effects. A more viable route starts with a pre-halogenated thiophene.
Protocol 2: Carboxylation of 2-bromo-5-chlorothiophene via Grignard Reaction (Illustrative for Route B)
This protocol is based on general procedures for Grignard reactions with halo-thiophenes.[6]
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 2-bromo-5-chlorothiophene (1 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium suspension.
-
Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the halo-thiophene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C and quench by adding crushed dry ice in excess.
-
Allow the mixture to warm to room temperature, then add dilute HCl to dissolve the magnesium salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-chlorothiophene-2-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the Grignard-based carboxylation route.
Caption: Troubleshooting logic for low yield in Grignard carboxylation.
References
- 1. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 5. adichemistry.com [adichemistry.com]
- 6. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]
- 7. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 8. rsc.org [rsc.org]
analysis of byproduct formation in Grignard reactions involving halogenated thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving halogenated thiophenes.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a halogenated thiophene is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common issue. Several factors can be responsible:
-
Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) that prevents the reaction.
-
Solution: Activate the magnesium before adding the halothiophene. This can be done by adding a small crystal of iodine (the purple color will disappear upon activation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[1][2]
-
-
Presence of Moisture: Grignard reagents are potent bases and are readily quenched by protic sources like water.[1][2]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120 °C or flame-dried under vacuum) and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.[2]
-
-
Unreactive Halogenated Thiophene: The reactivity of halothiophenes follows the trend I > Br > Cl. 3-Halothiophenes are also generally less reactive than their 2-halo counterparts.[2]
Q2: I am observing a significant amount of a homocoupling byproduct (e.g., bithiophene). How can I minimize this?
A2: Homocoupling, often referred to as a Wurtz-type reaction, is a major side reaction where the Grignard reagent reacts with the starting halothiophene.[1][5] To minimize this:
-
Slow Addition: Add the halothiophene solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[2]
-
Controlled Temperature: After initiation, maintain a controlled, and often lower, temperature (e.g., 0-10 °C) during the addition of the remaining halothiophene. High temperatures can favor homocoupling.[2]
-
Solvent Choice: The choice of solvent can influence the rate of homocoupling. While THF is often used for its higher boiling point and solvating properties, in some cases, diethyl ether might be preferred.[3][6] 2-Methyltetrahydrofuran (2-MeTHF) has been reported to suppress Wurtz coupling in some Grignard reactions.[6][7]
-
Catalyst Choice (for subsequent cross-coupling): If the Grignard reagent is used in a subsequent cross-coupling reaction (e.g., Kumada coupling), the choice of catalyst and ligands can influence selectivity. For instance, using ligands like 1,3-bis(diphenylphosphino)propane (dppp) with a nickel catalyst can improve selectivity for the desired cross-coupling over homocoupling.[1]
Q3: My product yield is low, and I suspect debromination or dechlorination. How can I confirm and prevent this?
A3: Debromination/dechlorination (protonolysis) occurs when the Grignard reagent is quenched by a proton source, leading to the formation of unsubstituted thiophene.[1]
-
Confirmation: This can be confirmed by analyzing the crude reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and comparing the retention time and mass spectrum with a thiophene standard.[8]
-
Prevention: The primary cause is the presence of moisture or other protic impurities (e.g., alcohols) in the reaction. Strictly adhere to anhydrous conditions as described in A1.[1]
Q4: How do I choose between diethyl ether and THF as a solvent?
A4: The choice depends on the reactivity of your halothiophene and the desired reaction conditions.
-
Diethyl Ether (Et₂O): Has a lower boiling point (approx. 35 °C), which can be advantageous for controlling exothermic reactions. It is a good solvent for highly reactive iodides and bromides.[3]
-
Tetrahydrofuran (THF): Has a higher boiling point (approx. 66 °C) and is a better solvating agent for the Grignard reagent.[3][4] This makes it suitable for less reactive chlorides and for reactions that are difficult to initiate.[3][4] However, its higher boiling point might also promote side reactions like homocoupling if the temperature is not carefully controlled.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical grinding.[1][2] |
| Presence of moisture. | Rigorously dry all glassware and use anhydrous solvents.[2] | |
| Low reactivity of the halothiophene. | Use a higher boiling point solvent (THF), gently warm to initiate, or consider using a more reactive halide (I > Br > Cl).[2][3] | |
| Low yield of desired product | Significant homocoupling (Wurtz-type reaction). | Add the halothiophene slowly and maintain a controlled, lower temperature after initiation.[2] |
| Debromination/Dechlorination (protonolysis). | Ensure strictly anhydrous conditions to avoid quenching the Grignard reagent.[1] | |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the halothiophene. Monitor the reaction progress by TLC or GC if possible. | |
| Formation of significant byproducts | High reaction temperature. | Maintain a controlled temperature throughout the reaction, especially during the addition of the halothiophene.[2] |
| High concentration of reagents. | Use dilute solutions and add the halothiophene dropwise.[2] | |
| Impure starting materials. | Use purified halothiophene and high-purity magnesium turnings. | |
| Dark brown or black reaction mixture | Decomposition of the Grignard reagent or starting material. | Avoid overheating. Ensure the purity of the starting materials. |
| Formation of finely divided magnesium from side reactions. | This can be normal, but a very dark color may indicate significant byproduct formation. |
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation in Thiophene Grignard Reactions (Illustrative)
| Halothiophene | Solvent | Temperature (°C) | Addition Rate | Expected Major Byproduct | Typical Byproduct Yield (%) |
| 2-Bromothiophene | Diethyl Ether | 35 (reflux) | Rapid | 2,2'-Bithiophene | 10-20 |
| 2-Bromothiophene | Diethyl Ether | 0-10 | Slow | 2,2'-Bithiophene | <5 |
| 2-Bromothiophene | THF | 66 (reflux) | Rapid | 2,2'-Bithiophene | 15-25 |
| 2-Bromothiophene | THF | 25 | Slow | 2,2'-Bithiophene | 5-10 |
| 3-Chlorothiophene | THF | 66 (reflux) | Slow | 3,3'-Bithiophene | 5-15 |
| 2-Iodothiophene | Diethyl Ether | 25 | Slow | 2,2'-Bithiophene | <10 |
Note: The yields presented are illustrative and can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol: Synthesis of 2-Thienylmagnesium Bromide and Analysis of Byproducts
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
2-Bromothiophene
-
Anhydrous diethyl ether or THF
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates.[2] Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 equivalent) in the anhydrous solvent of choice (e.g., diethyl ether or THF).
-
Initiation: Add a small portion (approx. 10%) of the 2-bromothiophene solution to the activated magnesium. Stir the mixture. Initiation is indicated by a gentle bubbling and a cloudy, grayish appearance. If the reaction does not start, gentle warming may be applied.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux or a controlled internal temperature (e.g., 25 °C).
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle reflux until most of the magnesium is consumed.
-
Workup (for analysis): For analysis of byproduct formation, a small aliquot of the reaction mixture can be carefully quenched. Cool the aliquot in an ice bath and slowly add it to a vial containing a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate.
-
Analysis: Analyze the resulting organic solution by GC-MS to identify and quantify the desired product (if derivatized), unreacted starting material, and byproducts such as 2,2'-bithiophene and thiophene.[8]
Visualizations
Caption: Byproduct formation pathways in thiophene Grignard reactions.
Caption: Troubleshooting workflow for Grignard reactions of halogenated thiophenes.
Caption: Influence of key parameters on byproduct formation.
References
developing analytical methods for impurity profiling of 5-bromo-4-chlorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on analytical methods for impurity profiling of 5-bromo-4-chlorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities in this compound can originate from the manufacturing process, degradation, or storage. They are broadly classified as organic, inorganic, and residual solvents.[1][2] Organic impurities can include starting materials, by-products, intermediates, and degradation products.[1] For instance, during synthesis, incomplete reactions or side reactions could lead to process-related impurities such as isomers or compounds with different halogenation patterns.[3] One synthetic route involves the chlorination of 2-thiophenecarboxylic acid, which can lead to the formation of dichloro-2-thiophenic acid isomers that are difficult to separate.[4]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[2]
-
High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC with UV detection, is the gold standard for separating and quantifying non-volatile organic impurities.[5][6]
-
Gas Chromatography (GC) is ideal for the analysis of volatile organic impurities, such as residual solvents.[5]
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS) or GC (GC-MS), is a powerful tool for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[5][7]
-
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are also used for the structural characterization of isolated impurities.[1][5]
Q3: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances.[2][8] The ICH guidelines classify impurities and set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.[2] It is crucial to develop and validate analytical methods that are sensitive and specific enough to detect and quantify impurities at these required levels.[8]
Troubleshooting Guides
HPLC Method Development
Q4: My chromatogram shows significant peak tailing for the main compound. What is the cause and how can I resolve it?
Peak tailing, an asymmetry where the latter half of the peak is broader, is a common issue, especially with acidic compounds like this compound.[9][10] A tailing factor (Tf) greater than 1.2 is generally considered significant.[9]
Common Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of tailing for acidic compounds is often unwanted interactions between the analyte and ionized silanol groups on the silica-based column packing.[10][11]
-
Insufficient Buffer Capacity: A low buffer concentration may not effectively control the on-column pH.
-
Solution: Increase the buffer concentration, typically within the 10-50 mM range.[9]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the sample concentration or injection volume.[9]
-
-
Column Degradation or Contamination: A void at the column inlet or contamination can cause peak distortion.
-
Extra-Column Effects: Excessive tubing length or volume between the injector and detector can cause band broadening.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and minimize its length.[12]
-
Q5: How can I improve the resolution between two closely eluting impurity peaks?
Poor resolution can compromise the accuracy of quantification.[9]
-
Optimize Mobile Phase Composition: Modifying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is the most powerful way to adjust selectivity.[13]
-
Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter elution patterns due to different solvent properties.[12]
-
Adjust pH: Small changes in the mobile phase pH can significantly affect the retention of ionizable impurities.
-
Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.[11][12]
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient method can help resolve complex mixtures of impurities.[13]
Q6: I am observing "ghost peaks" in my blank gradient runs. What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in a chromatogram, often during gradient elution, even when no sample is injected.
-
Contaminated Mobile Phase: Impurities in the solvents (especially water) or additives can accumulate on the column at the beginning of a gradient and elute as the organic solvent concentration increases.
-
Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases.
-
-
Carryover from Previous Injections: Residue from a previous, more concentrated sample can be retained in the injection valve or on the column.
-
Solution: Implement a robust needle wash protocol and inject blanks between sample runs to ensure the system is clean.
-
-
Leachables from System Components: Plastic components in the mobile phase flow path can leach impurities.
-
Solution: Use high-quality vials, caps, and solvent filters.
-
GC-MS Analysis
Q7: Is derivatization required for the GC-MS analysis of this compound and its impurities?
Yes, derivatization is generally necessary for carboxylic acids to be analyzed by GC.[14] Carboxylic acids are polar and have low volatility, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Methylation is a common derivatization technique for carboxylic acids.[14][15]
Q8: How can I identify an unknown impurity using mass spectrometry?
Identifying unknown impurities involves a systematic approach:
-
Determine Molecular Weight: Obtain the molecular ion peak (M+) from the mass spectrum. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the accurate mass, which can be used to determine the elemental composition.[16]
-
Analyze Isotope Patterns: The presence of bromine and chlorine in this compound creates a distinct isotopic pattern in the mass spectrum. Bromine has two major isotopes (~50.7% ⁷⁹Br and ~49.3% ⁸¹Br), and chlorine also has two (~75.8% ³⁵Cl and ~24.2% ³⁷Cl). This pattern is a powerful diagnostic tool for identifying fragments that contain these halogens.
-
Study Fragmentation Patterns: Analyze the fragment ions to deduce the structure of the impurity. The cleavage of bonds adjacent to the thiophene ring, carbonyl group, or the loss of halogens are common fragmentation pathways.[17][18] Charge site-initiated and radical site-initiated fragmentations are common mechanisms.[19]
-
Compare with Known Compounds: Compare the obtained mass spectrum with spectral libraries or with the spectra of synthesized reference standards of suspected impurities.
Data Presentation
Table 1: Example HPLC-UV Method Parameters for Impurity Profiling
| Parameter | Typical Value |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-30 min (20-80% B), 30-35 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Typical HPLC System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak symmetry for accurate integration.[11] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Resolution (Rs) | > 2.0 between analyte and closest impurity | Ensures baseline separation for accurate quantification. |
| %RSD for replicate injections | ≤ 2.0% for peak area and retention time | Demonstrates system precision and reproducibility. |
Table 3: Potential Process-Related Impurities and Their Origins
| Potential Impurity | Potential Origin |
| 2-Thiophenecarboxylic acid | Unreacted starting material. |
| 5-Chlorothiophene-2-carboxylic acid | By-product from incomplete bromination or starting material.[4][20] |
| Dibromo-chlorothiophene-2-carboxylic acid isomers | Over-bromination during synthesis. |
| Dichloro-thiophene-2-carboxylic acid isomers | Impurity in starting material or over-chlorination.[4] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a sample solution at a concentration of 1.0 mg/mL in the same diluent.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
Verify that the system suitability criteria in Table 2 are met before proceeding with sample analysis.
-
-
Analysis:
-
Inject the sample solution.
-
Identify impurity peaks by their retention times relative to the main peak.
-
Quantify impurities using an appropriate method (e.g., area percent or external standard).
-
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of methanolic HCl.
-
Heat the mixture at 60 °C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Cool and dilute with a suitable solvent like dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
-
Visualizations
Caption: General Workflow for Impurity Profiling.
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
References
- 1. ijrti.org [ijrti.org]
- 2. biomedres.us [biomedres.us]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. hplc.eu [hplc.eu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Iodo-4-chlorothiophene-2-carboxylic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Among these, substituted thiophenes are of significant interest. This guide provides a detailed comparison of the reactivity of two closely related thiophene derivatives, 5-bromo-4-chlorothiophene-2-carboxylic acid and 5-iodo-4-chlorothiophene-2-carboxylic acid, in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
The choice of the halogen at the 5-position of the thiophene ring profoundly influences the reactivity of the molecule in these transformations. This guide will delve into the underlying principles governing this reactivity difference, present available experimental data, and provide standardized protocols for these key reactions.
Executive Summary of Reactivity Comparison
The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions is a critical factor determining reaction efficiency. The generally accepted order of reactivity for halogens is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.
Therefore, 5-iodo-4-chlorothiophene-2-carboxylic acid is expected to be significantly more reactive than this compound . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the iodo-substituted compound.
Theoretical Framework: Electronic and Steric Effects
The reactivity of the 5-position on the 4-chlorothiophene-2-carboxylic acid scaffold is governed by a combination of electronic and steric factors.
-
Electronic Effects: The thiophene ring is an electron-rich aromatic system. The carboxylic acid group at the 2-position is an electron-withdrawing group, which can influence the electron density of the ring. The chlorine atom at the 4-position is also electron-withdrawing through its inductive effect. These electronic factors can impact the ease of oxidative addition of the palladium catalyst to the C-X bond at the 5-position.
-
Steric Effects: The substituents on the thiophene ring can exert steric hindrance, which may affect the approach of the bulky palladium catalyst and the subsequent steps in the catalytic cycle. However, in the case of these two molecules, the primary difference in reactivity is electronic, stemming from the nature of the halogen at the 5-position.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. While direct comparative data for 5-iodo-4-chlorothiophene-2-carboxylic acid is limited, data from the coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids provides a strong baseline for expected reactivity.[1]
Table 1: Suzuki-Miyaura Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives with Arylboronic Acids [1]
| Arylboronic Acid | Product Yield (%) |
| 3-Chlorophenylboronic acid | 71.5 |
| 3-Acetylphenylboronic acid | 75.0 |
| 4-(Methylthio)phenylboronic acid | 80.2 |
| 3-Chloro-4-fluorophenylboronic acid | 65.0 |
| 3,4-Dichlorophenylboronic acid | 70.2 |
Reaction conditions involved a Pd(PPh₃)₄ catalyst and a base at 90°C.[1]
Based on the established reactivity trend, it is anticipated that the corresponding reactions with 5-iodo-4-chlorothiophene-2-carboxylic acid would proceed with higher yields under similar or milder conditions.
Performance in Stille Coupling
The Stille coupling utilizes organotin reagents for the formation of C-C bonds. This reaction is known for its tolerance of a wide range of functional groups. While specific comparative data for the two target molecules is scarce, the general reactivity trend of I > Br > Cl is well-established for Stille reactions.
Table 2: Predicted Relative Reactivity in Stille Coupling
| Substrate | Expected Reactivity | Probable Reaction Conditions |
| 5-Iodo-4-chlorothiophene-2-carboxylic acid | High | Mild conditions, lower catalyst loading, shorter reaction times. |
| This compound | Moderate | Standard conditions, moderate catalyst loading and reaction times. |
The weaker C-I bond in the iodo-derivative facilitates a more rapid oxidative addition of the palladium catalyst, which is often the rate-determining step.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity of aryl halides in this reaction generally follows the trend Br > I > Cl. While aryl iodides are reactive, they can sometimes lead to catalyst inhibition. However, with appropriate ligand choice, efficient coupling can be achieved.
Table 3: Predicted Relative Reactivity in Buchwald-Hartwig Amination
| Substrate | Expected Reactivity | Potential Considerations |
| 5-Iodo-4-chlorothiophene-2-carboxylic acid | High | Potential for catalyst inhibition; may require specific ligands (e.g., bidentate phosphines) for optimal results.[2] |
| This compound | High | Generally provides good to excellent yields with a variety of amine coupling partners. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions of 5-halo-4-chlorothiophene-2-carboxylic acids. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 5-halo-4-chlorothiophene-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
General Protocol for Stille Coupling
-
In a flame-dried flask under an inert atmosphere, dissolve the 5-halo-4-chlorothiophene-2-carboxylic acid (1.0 equiv.) and the organotin reagent (1.1 equiv.) in an anhydrous, degassed solvent (e.g., toluene or DMF).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, and quench with an aqueous solution of KF to remove tin byproducts.
-
Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere, add the 5-halo-4-chlorothiophene-2-carboxylic acid (1.0 equiv.), the amine (1.2 equiv.), a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The choice between 5-bromo- and 5-iodo-4-chlorothiophene-2-carboxylic acid in a synthetic campaign will depend on a balance of reactivity, cost, and availability. The iodo-substituted compound offers the advantage of higher reactivity, potentially leading to more efficient and milder reaction conditions. However, the bromo-substituted analogue is often more readily available and cost-effective, and can provide excellent results with appropriate optimization of reaction conditions. Understanding the principles outlined in this guide will enable researchers to make informed decisions in the design and execution of their synthetic strategies.
References
structural validation of 5-bromo-4-chlorothiophene-2-carboxylic acid using X-ray crystallography
A Comparative Guide to the Structural Validation of 5-bromo-4-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural validation of this compound. While a specific crystal structure for this compound is not publicly available, this document serves as a practical guide by presenting a plausible crystallographic dataset, derived from closely related structures and theoretical considerations. This is benchmarked against alternative and complementary spectroscopic methods.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions. It is the most definitive method for determining the atomic arrangement in a crystalline solid.
Hypothetical Crystallographic Data for this compound
The following table summarizes a plausible set of crystallographic data for the target compound, based on known data for similar thiophene derivatives.
| Parameter | Value |
| Empirical formula | C₅H₂BrClO₂S |
| Formula weight | 241.50 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.52 |
| b (Å) | 6.78 |
| c (Å) | 13.25 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 738.5 |
| Z | 4 |
| Calculated density (g/cm³) | 2.175 |
| Absorption coeff. (mm⁻¹) | 7.56 |
| F(000) | 464 |
| Crystal size (mm³) | 0.25 x 0.15 x 0.10 |
| θ range for data collection | 3.5 to 28.0° |
| Reflections collected | 3250 |
| Independent reflections | 1680 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.052, wR2 = 0.108 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.[1]
-
Crystal Mounting : A suitable crystal (typically < 0.5 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution crystal structure.[3]
Alternative and Complementary Validation Techniques
While X-ray crystallography is definitive, other spectroscopic techniques provide crucial and often more readily obtainable structural information. These methods are frequently used in conjunction to build a comprehensive understanding of a molecule's structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4][5]
Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.8 | s | - | Thiophene H |
| ¹H | ~12-13 | br s | - | Carboxylic acid OH |
| ¹³C | ~165 | s | - | C=O |
| ¹³C | ~135 | s | - | C-COOH |
| ¹³C | ~130 | d | - | C-H |
| ¹³C | ~125 | s | - | C-Cl |
| ¹³C | ~115 | s | - | C-Br |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Data Acquisition : The sample is placed in an NMR spectrometer. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to establish through-bond connectivities.
-
Data Analysis : The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[6][7]
Expected Mass Spectrometry Data
| Ionization Mode | m/z (calculated) | m/z (observed) | Assignment |
| ESI- | 239.8574 | ~239.9 | [M-H]⁻ |
| HRMS (ESI-) | 239.8574 | 239.8571 | C₅HBrClO₂S⁻ (confirms elemental composition) |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument separates ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[8][9]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1400 | Medium | C-O stretch / O-H bend |
| ~1000-1200 | Medium | Thiophene ring vibrations |
| ~700-800 | Strong | C-Cl stretch |
| ~600-700 | Medium | C-Br stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl plates).[10]
-
Data Acquisition : The sample is placed in an FT-IR spectrometer, and the IR spectrum is recorded.
-
Data Analysis : The absorption bands in the spectrum are correlated with specific functional groups.
Comparative Summary of Techniques
| Technique | Information Provided | Sample State | Destructive? | Key Advantage | Key Limitation |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing | Crystalline Solid | No | Unambiguous and complete 3D structure determination | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry, conformation in solution | Solution | No | Provides detailed structural information in solution, mimicking biological conditions | Can be complex to interpret for large or symmetric molecules |
| Mass Spectrometry | Molecular weight, elemental formula | Solid/Solution | Yes (trace amounts) | High sensitivity and accuracy for molecular weight determination | Provides limited information on atomic connectivity |
| Infrared Spectroscopy | Presence of functional groups | Solid/Liquid | No | Rapid and simple method for functional group identification | Provides limited information on the overall molecular structure |
Visualizing the Workflow and Comparisons
The following diagrams illustrate the integrated workflow for structural validation and a comparison of the analytical techniques.
Caption: Integrated workflow for the structural validation of a small molecule.
Caption: Comparison of key structural validation techniques.
References
- 1. iucr.org [iucr.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jchps.com [jchps.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
Spectroscopic Scrutiny: A Comparative Guide to Bromo-Chlorothiophene Carboxylic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers is paramount for predicting chemical reactivity, biological activity, and material properties. This guide provides a detailed spectroscopic comparison of isomers of halogenated thiophene carboxylic acids, offering insights into how substituent positioning impacts spectral characteristics. Due to the limited availability of comprehensive, directly comparable experimental data for a wide range of bromo-chlorothiophene carboxylic acid isomers, this guide will focus on a detailed analysis of two well-characterized isomers, 5-bromo-2-thiophenecarboxylic acid and 3-bromo-2-thiophenecarboxylic acid. Theoretical principles will be used to extrapolate the expected spectral features for their bromo-chloro counterparts.
This guide presents a summary of key spectroscopic data in a comparative table, details the experimental protocols for acquiring such data, and provides visualizations to illustrate the relationships between the isomers and analytical techniques.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for two representative isomers of bromothiophene carboxylic acid. These values provide a baseline for understanding the influence of substituent position on the thiophene ring.
| Spectroscopic Technique | Isomer: 5-Bromo-2-thiophenecarboxylic Acid | Isomer: 3-Bromo-2-thiophenecarboxylic Acid | Expected Influence of Chlorine Substitution |
| ¹H NMR (ppm) | δ 7.64 (d, J = 4.5 Hz, 1H), 7.11 (d, J = 4.5 Hz, 1H)[1] | The electronegative chlorine atom will further deshield adjacent protons, causing downfield shifts. | |
| ¹³C NMR (ppm) | No readily available experimental data found. | Carbon atoms directly bonded to chlorine will experience a significant downfield shift. | |
| IR (cm⁻¹) | Key peaks expected for C=O stretch (1680-1710), O-H stretch (broad, 2500-3300), C-Br stretch (500-600), C-Cl stretch (600-800). | Key peaks expected for C=O stretch (1680-1710), O-H stretch (broad, 2500-3300), C-Br stretch (500-600). | The C-Cl stretching vibration will introduce a characteristic band in the fingerprint region. |
| Mass Spec. (m/z) | Molecular ion peak with characteristic isotopic pattern for one bromine atom (M, M+2 in ~1:1 ratio). | Molecular ion peak with characteristic isotopic pattern for one bromine atom (M, M+2 in ~1:1 ratio). | Molecular ion peak will show a complex isotopic pattern due to the presence of both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) isotopes.[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of bromo-chlorothiophene carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bromo-chlorothiophene carboxylic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).
-
A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules.
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
Analyze the molecular ion peak to confirm the molecular weight and observe the characteristic isotopic patterns of bromine and chlorine.
-
Examine the fragmentation pattern to gain insights into the molecular structure. Common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[3]
-
Visualizing Isomeric Relationships and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the structural differences between potential bromo-chlorothiophene carboxylic acid isomers and a typical analytical workflow for their characterization.
Caption: Positional isomers of bromo-chlorothiophene carboxylic acid.
Caption: General analytical workflow for isomer characterization.
References
- 1. 5-Bromo-2-thiophenecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Long-Term Stability of 5-bromo-4-chlorothiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anticipated long-term stability of 5-bromo-4-chlorothiophene-2-carboxylic acid and its derivatives. Direct long-term stability data for this specific compound is not extensively available in public literature. Therefore, this guide draws upon established principles of chemical stability, data from structurally related compounds, and standardized pharmaceutical stability testing protocols to provide a robust framework for researchers. The information herein is intended to enable researchers to design and execute effective stability studies, compare with potential alternatives, and make informed decisions in drug development processes.
Predicted Stability Profile and Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under various stress conditions. The presence of two different halogen substituents on the electron-rich thiophene ring, coupled with a carboxylic acid group, presents multiple reactive sites.
Key Potential Degradation Pathways:
-
Dehalogenation: The carbon-halogen bonds (C-Br and C-Cl) are susceptible to cleavage, particularly under photolytic or reductive conditions. The carbon-bromine bond is generally more labile than the carbon-chlorine bond.
-
Decarboxylation: Carboxylic acids, especially when attached to heterocyclic rings, can lose carbon dioxide (CO2) upon exposure to heat.[1]
-
Hydrolysis: The amide and ester derivatives are susceptible to hydrolysis, which would cleave the derivative group and revert the compound to its carboxylic acid form. The thiophene ring itself can also undergo hydrolytic ring opening under harsh acidic or basic conditions.[1]
-
Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the biological activity and stability of the molecule.[1]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[1]
The following diagram illustrates the potential degradation pathways of a generic this compound derivative (where 'R' represents a derivative group).
References
A Comparative Guide to Palladium Catalysts for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to the development of new pharmaceuticals, functional materials, and agrochemicals.[1] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methods for forging these critical linkages.[2] This guide provides a comparative analysis of various palladium catalysts for three of the most widely utilized C-C bond-forming reactions: the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to aid in practical application.
The Big Three: A Trio of Powerful C-C Coupling Reactions
The choice of a specific palladium-catalyzed cross-coupling reaction is dictated by the desired molecular scaffold and the nature of the coupling partners.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4]
-
Mizoroki-Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide or triflate. It is a highly atom-economical process as it does not require the preparation of an organometallic reagent from the alkene component.[3][5]
-
Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is a cornerstone for the synthesis of substituted alkynes and conjugated enynes.[6][7]
Performance Comparison of Palladium Catalysts
The efficacy of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium source and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and influencing the selectivity of the reaction.[8] Below is a comparative summary of the performance of various palladium catalysts in the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: Catalyst Performance
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[9] The choice of catalyst can significantly impact the reaction's efficiency, particularly with challenging substrates like aryl chlorides.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Ref. |
| Pd(OAc)₂ | XPhos (0.8 eq) | K₃PO₄ | MeOH/THF | 4-Chlorotoluene | Phenylboronic acid | 44 | [10] |
| Pd(OAc)₂ | XPhos (1.2 eq) | K₃PO₄ | MeOH/THF | 4-Chlorotoluene | Phenylboronic acid | 84 | [10] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 4-Iodotoluene | Phenylboronic acid | >95 | [9] |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 2,5-Diiodopyrazine | Arylboronic acid | Good-High | [6] |
| 3% Pd/C | - | K₂CO₃ | Water/Ethanol | Iodobenzene | Phenylboronic acid | 100 (10 min) | [11] |
| 3% Pd/C | - | K₂CO₃ | Water/Ethanol | Bromobenzene | Phenylboronic acid | 100 (40 min) | [11] |
| 3% Pd/C | - | K₂CO₃ | Water/Ethanol | Chlorobenzene | Phenylboronic acid | ~85 (150 min) | [11] |
| Pd₁/FeOₓ SAC | - | K₂CO₃ | Water/Ethanol | Bromobenzene | Phenylboronic acid | >99 | [12] |
Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[6] The performance of in-situ generated catalysts from Pd(OAc)₂ can be significantly enhanced by increasing the ligand to metal ratio.[10] Heterogeneous catalysts like Pd/C and single-atom catalysts (SACs) offer the advantage of easy separation and recyclability.[11][12]
Mizoroki-Heck Reaction: Catalyst Performance
The Mizoroki-Heck reaction is a powerful tool for the synthesis of substituted alkenes. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.
| Catalyst | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Ref. |
| Pd(OAc)₂ | Et₃N | DMF | 3-(1,3-Dioxan-2-yl)-4'-iodopropiophenone | Alkene | Not Specified | [4] |
| Pd(OAc)₂ | Et₃N | Acetonitrile | 3-(1,3-Dioxan-2-yl)-4'-iodopropiophenone | Alkene | Not Specified | [4] |
| [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | Not Specified | Not Specified | Aryl bromides | Olefins | High | [13] |
| 3% Pd/C | Et₃N | Water | Iodobenzene | Acrylic acid | ~95 | [11] |
| 3% Pd/C | Et₃N | Water | Bromobenzene | Acrylic acid | ~90 | [11] |
| 3% Pd/C | Et₃N | Water | Chlorobenzene | Acrylic acid | ~70 | [11] |
Note: The data for Pd(OAc)₂ in the Heck reaction with 3-(1,3-Dioxan-2-yl)-4'-iodopropiophenone did not specify the yield but provided the general protocol.[4] The aminophosphine-based palladium catalyst [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] is reported to be highly active under mild conditions.[13]
Sonogashira Coupling: Catalyst Performance
The Sonogashira coupling is a reliable method for the synthesis of alkynes. The classic system often employs a copper co-catalyst, although copper-free conditions have been developed.
| Catalyst | Co-catalyst | Base | Solvent | Substrate 1 | Substrate 2 | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Aryl Halide | Terminal Alkyne | Not Specified | [6] |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Aryl Halides (I, Br, Cl) | Terminal Alkynes | Moderate-Excellent | [14] |
| PSSy-[Pd₃]⁺ | None | Not Specified | Not Specified | 1-bromo-4-iodobenzene | Phenylacetylene | High (TOF=1333.3 h⁻¹) | [7] |
| Pd-SILP-Fe₃O₄@SiO₂ | None | Not Specified | Water | Aryl Halides | Terminal Alkynes | Excellent (0.001 mol% Pd) | [7] |
Note: The PSSy-[Pd₃]⁺ catalyst showed superior catalytic activity compared to common palladium precursors like Pd(dba)₂, Pd(PPh₃)₄, and Pd(OAc)₂.[7] The magnetic nanoparticle-supported catalyst (Pd-SILP-Fe₃O₄@SiO₂) allows for easy recovery and reuse with very low catalyst loading.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are generalized, yet detailed, methodologies for the three key cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
Procedure:
-
To a dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
General Procedure for Mizoroki-Heck Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with an alkene.
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Solvent (e.g., DMF or Acetonitrile, 10 mL)
Procedure:
-
In a reaction vessel, dissolve the aryl halide and the alkene in the chosen solvent.
-
Add the base to the mixture.
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress.
-
After cooling to room temperature, filter off any precipitated salts.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.[4]
General Procedure for Sonogashira Coupling (Copper-Free)
This protocol describes a copper-free Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Base (e.g., TBAF, 3.0 mmol)
Procedure:
-
Combine the aryl halide, terminal alkyne, palladium catalyst, and base in a reaction vessel.
-
Heat the mixture under an inert atmosphere at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, dissolve the residue in an organic solvent.
-
Wash the organic solution with aqueous ammonium chloride and brine.
-
Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.[14]
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the practical and mechanistic aspects of palladium-catalyzed cross-coupling reactions, the following diagrams are provided.
Caption: A generalized experimental workflow for a palladium-catalyzed C-C cross-coupling reaction.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: A decision tree to guide the selection of the appropriate C-C coupling reaction and catalyst.
References
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Comparative Guide to LC-MS Methods for the Confirmation of Reaction Products from 5-Bromo-4-chlorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the confirmation of reaction products derived from 5-bromo-4-chlorothiophene-2-carboxylic acid. Given its utility as a scaffold in medicinal chemistry, common reactions include Suzuki-Miyaura cross-coupling, amide bond formation, and esterification. The confirmation of these reaction products is crucial for process optimization and characterization. This document outlines recommended LC-MS methodologies, presents comparative data in a structured format, and provides detailed experimental protocols.
Introduction to Analytical Challenges
The analysis of reaction mixtures containing this compound and its derivatives presents several challenges. These include the separation of structurally similar halogenated compounds, the retention of the polar carboxylic acid starting material, and the sensitive detection of both reactants and products. Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique to address these challenges.
Comparison of LC-MS Methods
Two primary reversed-phase LC-MS methods are proposed and compared for the analysis of reaction products of this compound. Method A utilizes a standard C18 stationary phase, offering broad applicability, while Method B employs a Phenyl-Hexyl stationary phase, which can provide alternative selectivity for aromatic and halogenated compounds.
Table 1: Comparison of LC-MS Method Performance for a Simulated Suzuki Coupling Reaction
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Analyte | Retention Time (min) | Retention Time (min) |
| This compound | 3.5 | 4.2 |
| Phenylboronic acid | 1.8 | 2.1 |
| Product: 4-chloro-5-phenylthiophene-2-carboxylic acid | 5.8 | 6.5 |
| Resolution (Product/Starting Material) | 4.1 | 4.5 |
| LOD (Product) | ~5 ng/mL | ~5 ng/mL |
| LOQ (Product) | ~15 ng/mL | ~15 ng/mL |
Note: The data presented is representative and may vary based on the specific LC-MS system and exact reaction conditions.
Experimental Protocols
Detailed methodologies for the two compared LC-MS methods are provided below. These protocols are suitable for monitoring the progress of reactions and confirming the identity of the final products.
Method A: C18 Reversed-Phase LC-MS
-
Chromatographic System: Agilent 1290 Infinity II LC coupled to an Agilent 6470A Triple Quadrupole LC/MS.[1]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 135 V.
-
Collision Energy: Optimized for each analyte (typically 10-30 eV).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis and full scan (m/z 100-500) for qualitative confirmation.
Method B: Phenyl-Hexyl Reversed-Phase LC-MS
-
Chromatographic System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer.
-
Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 20% B to 98% B over 10 minutes, hold at 98% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Negative Ion Mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Full scan (m/z 100-600) for initial product identification and targeted MS/MS for confirmation.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for reaction monitoring and product confirmation using LC-MS.
References
A Mechanistic Deep Dive: Unraveling the Reactivity of 5-bromo-4-chlorothiophene-2-carboxylic acid in Key Organic Transformations
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of functionalized heterocyclic compounds is paramount for the rational design of novel therapeutics and materials. This guide provides a comparative mechanistic investigation into the reactions of 5-bromo-4-chlorothiophene-2-carboxylic acid, a versatile building block in organic synthesis. We will explore its reactivity in two major classes of reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr), comparing its performance with structurally related alternatives.
This guide will delve into the electronic and steric effects governing the reactivity of the thiophene core, supported by available experimental data and theoretical insights. Detailed experimental protocols for representative reactions are provided to facilitate practical application.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl scaffolds. The reactivity of halogenated thiophenes in this reaction is highly dependent on the nature and position of the halogen substituents. In this compound, the bromine at the 5-position is the primary site of reaction due to the weaker C-Br bond compared to the C-Cl bond, a general trend in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the carboxylic acid and the chloro substituent is expected to influence the oxidative addition step of the catalytic cycle.
Quantitative Comparison of Reaction Yields
| Entry | Thiophene Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromothiophene-2-carboxylic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | ~85-95% |
| 2 | 2-bromothiophene | Pd(PPh₃)₄ (2.5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95%[1] |
| 3 | 4,5-dibromothiophene-2-carboxaldehyde | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane | 90 | 16 | Good yields for double coupling |
| 4 | 2-chlorothiophene | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 2 | ~92% (with a more active catalyst)[2] |
Note: The data presented is compiled from various sources and for analogous compounds to provide a comparative perspective. Reaction conditions and yields can vary significantly based on the specific substrates, catalyst system, and other parameters.
The higher reactivity of the C-Br bond over the C-Cl bond is a key determinant in the selective functionalization of polyhalogenated heterocycles. The chloro substituent at the 4-position in the target molecule is expected to remain intact under standard Suzuki coupling conditions optimized for the C-Br bond, allowing for subsequent orthogonal functionalization.
Mechanistic Pathway of Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiophene
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromothiophene derivative, which can be adapted for this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under a stream of inert gas.
-
Add the degassed solvents (DME and water) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4-chlorothiophene-2-carboxylic acid.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for functionalizing thiophene rings. The reactivity of the substrate is largely governed by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, both the carboxylic acid and the chloro group are electron-withdrawing, which should activate the thiophene ring towards nucleophilic attack.
Theoretical Insights into Reactivity
Computational studies on related nitrothiophenes provide a framework for understanding the substituent effects in SNAr reactions.[3] The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate (Meisenheimer complex), followed by a proton transfer and elimination of the leaving group. The presence of electron-withdrawing substituents is crucial for lowering the energy barrier of the initial nucleophilic attack.
For this compound, nucleophilic attack could potentially occur at the 5-position (displacing bromide) or the 4-position (displacing chloride). Generally, bromide is a better leaving group than chloride. The combined electron-withdrawing effects of the adjacent chloro and carboxylic acid groups would further activate the 5-position to nucleophilic attack.
Experimental Protocol for a Representative SNAr Reaction
The following protocol for the amination of a bromothiophene can be adapted to investigate the SNAr of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine) (2.5 mmol, 2.5 equiv)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed reaction vial, add this compound, potassium carbonate, and DMF.
-
Add the secondary amine to the mixture.
-
Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminated thiophene derivative.
Conclusion
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. In Suzuki-Miyaura cross-coupling, the greater lability of the C-Br bond allows for selective functionalization at the 5-position. For nucleophilic aromatic substitution, the electron-withdrawing nature of the chloro and carboxylic acid groups activates the thiophene ring, with the 5-position being the most likely site of attack due to bromide being a better leaving group.
This guide provides a foundational understanding of the mechanistic principles and practical considerations for utilizing this compound in organic synthesis. Further experimental and computational studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which will undoubtedly expand its utility in the development of novel chemical entities.
References
evaluating the efficiency of different recrystallization solvents for purification
For professionals in chemical research and drug development, the purification of solid compounds is a fundamental and often critical step. Recrystallization stands as a powerful and widely used technique for this purpose, with the choice of solvent being the most crucial variable for success. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, allowing for the formation of pure crystals upon cooling while impurities remain in solution. This guide provides a comparative analysis of common recrystallization solvents, a detailed experimental protocol for their evaluation, and a logical workflow for solvent selection.
Comparative Analysis of Common Solvents
The selection of a recrystallization solvent is guided by several key properties. The principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents.[1] A significant difference in a compound's solubility at high versus low temperatures is essential for good recovery.[2][3] Other important factors include the solvent's boiling point, which should be lower than the compound's melting point, and its volatility for easy removal from the purified crystals.[4][5][6]
The following table summarizes the properties of several common recrystallization solvents to aid in your selection process.
| Solvent | Boiling Point (°C)[5] | Dielectric Constant (20°C)[7] | Hazards | Key Characteristics & Applications |
| Water | 100 | 80.1 | Non-flammable, Non-toxic | Excellent for polar organic compounds. Its high boiling point allows for a large temperature differential for crystallization.[4] |
| Ethanol | 78.4 | 24.5 | Flammable | A versatile, moderately polar solvent for a wide range of organic substances; often used in solvent pairs with water.[6][8] |
| Methanol | 64.7 | 33.0 | Flammable, Toxic | A polar solvent that dissolves many organic compounds; its volatility makes it easy to remove.[1] |
| Acetone | 56 | 21.0 | Highly Flammable, Irritant | A moderately polar solvent that dissolves many organic compounds, but its very low boiling point can make it less ideal.[5][6] |
| Ethyl Acetate | 77.1 | 6.0 | Flammable, Irritant | A good solvent for less polar compounds; often used in solvent mixtures with hexane.[9] |
| Dichloromethane | 39.6 | 9.1 | Toxic, Environmental Hazard | A highly effective solvent for many organic compounds, but its low boiling point and toxicity require careful handling. |
| Hexane | 69 | 1.9 | Flammable, Neurotoxin | A non-polar solvent used for non-polar compounds; often employed as the "poor" solvent in a solvent pair.[4] |
| Toluene | 111 | 2.4 | Flammable, Toxic | A non-polar solvent with a high boiling point, useful for compounds that require higher temperatures for dissolution.[5] |
Experimental Protocol for Evaluating Solvent Efficiency
A systematic experimental approach is the most reliable way to identify the best recrystallization solvent. This involves small-scale solubility tests followed by a trial recrystallization.[2][10]
Objective: To identify the most effective solvent for the purification of a solid organic compound and to quantify the efficiency through percent recovery and purity assessment.
Materials:
-
Impure solid sample
-
Selection of candidate solvents (e.g., water, ethanol, ethyl acetate, hexane)
-
Test tubes & rack
-
Erlenmeyer flasks (10 mL or 25 mL)
-
Hot plate
-
Pasteur pipettes
-
Stirring rod
-
Hirsch or Büchner funnel with filter paper
-
Vacuum flask and tubing
-
Ice bath
-
Melting point apparatus
Procedure:
-
Small-Scale Solubility Testing:
-
Place approximately 20-30 mg of your impure solid into several different test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition, up to about 1 mL. Note the solubility. An ideal solvent should show low solubility at this stage.[2][10]
-
If the solid did not dissolve at room temperature, gently heat the test tube in a hot water bath. Observe if the solid dissolves completely.[10]
-
If the solid dissolves in the hot solvent, cool the test tube to room temperature and then in an ice bath. Observe the quantity of crystals that form. A dense formation of crystals indicates a promising solvent.[10]
-
-
Trial Recrystallization:
-
Place a weighed amount (e.g., 100-500 mg) of the impure solid in a small Erlenmeyer flask.
-
Add the best solvent candidate from the solubility tests in small portions, heating the mixture on a hot plate to its boiling point. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[11][12]
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[13][14]
-
Once the flask has reached room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[13]
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
-
Data Analysis and Evaluation:
-
Percent Recovery: Weigh the dry, purified crystals and calculate the percent recovery. A higher recovery indicates greater efficiency.
-
Purity Assessment: Determine the melting point range of the recrystallized product. A pure compound will exhibit a sharp melting point range that is close to the literature value. Impurities typically cause the melting point to be depressed and broadened.[13]
-
Logical Workflow for Solvent Selection
The process of choosing a suitable recrystallization solvent can be visualized as a systematic workflow. The following diagram outlines the decision-making process based on solubility tests.
Caption: A workflow diagram for selecting an effective recrystallization solvent.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. brainly.com [brainly.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. scribd.com [scribd.com]
- 8. homework.study.com [homework.study.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. vernier.com [vernier.com]
- 14. Video: Recrystallization - Concept [jove.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-bromo-4-chlorothiophene-2-carboxylic acid
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 5-bromo-4-chlorothiophene-2-carboxylic acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which may cause irritation or allergic reactions.[2][3][4][5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3][4] |
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][5]
-
After skin contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][3][5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8][9][10]
1. Waste Identification and Segregation:
- Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Acid".[6][11]
- Include the full chemical name: "this compound". Avoid abbreviations.[6][11]
- Keep this waste stream separate from non-halogenated solvents and other incompatible chemical waste to prevent dangerous reactions.[8][10][12]
2. Waste Collection and Storage:
- Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[6][12] Polyethylene containers are often a suitable choice.[8]
- Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[12]
- Ensure the storage area has secondary containment to capture any potential leaks.[6][12]
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][13]
- Follow all institutional and local regulations for waste manifests and transportation.
4. Spill and Contamination Cleanup:
- In case of a spill, wear the appropriate PPE.
- For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[2][3][5] Avoid generating dust.
- For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4]
- Collect the contaminated absorbent material and dispose of it as hazardous waste.
- Decontaminate the spill area with a suitable solvent (e.g., soap and water, or as recommended by your EHS office) and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.[4]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling 5-bromo-4-chlorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of 5-bromo-4-chlorothiophene-2-carboxylic acid. Adherence to these protocols is essential to ensure personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with eyes.[6][7] |
| Face Shield | A face shield must be worn in addition to goggles when there is a risk of splashing.[6][7][8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. |
| Chemical-Resistant Apron | A rubber or other chemical-resistant apron provides an additional layer of protection against spills.[6][8][9] | |
| Respiratory Protection | Fume Hood | All handling of the solid chemical and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[9][10] |
| Respirator | If there is a potential for significant exposure to dust or aerosols, a NIOSH-approved respirator may be necessary.[6][11] | |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required in the laboratory.[12] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and functioning correctly.[13]
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Have a chemical spill kit readily available. For corrosive solids, this should include a neutralizer.[14]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.[9][10]
-
Use scoops or spatulas made of corrosion-resistant materials for transferring the solid.[9]
-
Keep the container of the chemical closed when not in use.
3. Dissolving the Compound:
-
When dissolving, slowly add the this compound to the solvent while stirring.
-
If dissolving in water or another protic solvent, be aware that heat may be generated.[10]
4. Post-Handling:
-
Thoroughly decontaminate the work area, including the balance and any equipment used.
-
Wash hands and any exposed skin immediately and thoroughly after handling.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound and its waste products require specific disposal procedures to prevent environmental contamination.
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [15][16][17] Disposal costs for halogenated waste are significantly higher.[17]
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[18]
2. Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and list all contents, including "Halogenated Organic Compounds" and the specific chemical name.[15][18]
-
Ensure the container is kept tightly sealed when not in use.[17][18]
3. Storage and Collection:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Follow your institution's guidelines for hazardous waste pickup.
4. Spill Cleanup:
-
In case of a small spill, alert personnel in the immediate area.
-
Wearing appropriate PPE, use a spill kit to absorb and neutralize the material.[14]
-
For a large spill, evacuate the area and contact your institution's emergency response team.[14]
Experimental Workflow and Safety Protocol
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. georganics.sk [georganics.sk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sc.edu [sc.edu]
- 7. trimaco.com [trimaco.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. eng.uwo.ca [eng.uwo.ca]
- 14. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

